SR0987
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO2/c17-12-4-2-1-3-11(12)13(25)24-10-7-5-9(6-8-10)14(26,15(18,19)20)16(21,22)23/h1-8,26H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVBONMVWLTLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of SR0987 in T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR0987 is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By selectively targeting RORγt, this compound modulates T cell activity, positioning it as a compound of interest for immunotherapy, particularly in the context of oncology. This technical guide provides a detailed overview of the mechanism of action of this compound in T cells, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways.
Core Mechanism of Action
This compound functions as a potent and selective agonist of RORγt, the master regulator of Th17 cell lineage commitment. Its mechanism of action in T cells is characterized by two primary effects: the enhancement of T cell effector functions through increased Interleukin-17 (IL-17) production and the reduction of T cell exhaustion via decreased expression of the programmed cell death protein 1 (PD-1).[1]
Upon binding to the ligand-binding domain of RORγt, this compound induces a conformational change in the receptor. This altered conformation promotes the recruitment of coactivator proteins, such as the steroid receptor coactivator 1 (SRC1), to the RORγt complex.[1] The stabilized RORγt-coactivator complex then binds to ROR response elements (ROREs) in the promoter regions of target genes, most notably the gene encoding IL-17A, leading to enhanced gene transcription and subsequent cytokine secretion. The increased production of IL-17A by T cells can contribute to anti-tumor immunity.
Concurrently, treatment with this compound leads to a significant reduction in the expression of PD-1 on the surface of T cells.[1] While the precise signaling cascade linking RORγt activation to PD-1 downregulation is still under investigation, this effect is crucial as it counteracts a major mechanism of T cell exhaustion in the tumor microenvironment. By decreasing PD-1 levels, this compound can potentially restore the cytotoxic activity of tumor-infiltrating T lymphocytes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in T cells.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 | ~800 nM | HEK293T cells | Reporter Gene Assay | [1] |
Table 1: Potency of this compound in a RORγt Reporter Gene Assay. This table shows the half-maximal effective concentration (EC50) of this compound for the induction of a RORγt-driven reporter gene.
| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression (relative to control) | Reference |
| Murine EL4 T cells | PMA/Ionomycin + this compound (concentration not specified) | IL-17A | Increased | [1] |
| Murine EL4 T cells | PMA/Ionomycin + this compound (concentration not specified) | PD-1 | Decreased | [1] |
| Murine EL4 T cells | PMA/Ionomycin + this compound (concentration not specified) | Granzyme B | No significant change | [1] |
Table 2: Effect of this compound on T Cell Gene Expression. This table outlines the qualitative changes in the mRNA expression of key T cell genes upon treatment with this compound in stimulated murine EL4 T cells.
| Cell Line | Treatment | Target Protein | Observation | Assay Type | Reference |
| Human Jurkat T cells | This compound (concentration not specified) | PD-1 | Decreased cell surface expression | Flow Cytometry | [1] |
Table 3: Impact of this compound on Cell Surface Protein Expression. This table describes the effect of this compound on the surface expression of PD-1 on human Jurkat T cells.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
RORγt Reporter Gene Assay
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Plasmids:
-
An expression vector for the Gal4 DNA-binding domain fused to the RORγt ligand-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with upstream Gal4 binding sites (UAS).
-
-
Methodology:
-
Co-transfect HEK293T cells with the Gal4-RORγt expression vector and the UAS-luciferase reporter plasmid.
-
After transfection, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Cell Line: Murine EL4 T lymphocytes.
-
Treatment:
-
Stimulate EL4 cells with Phorbol 12-myristate 13-acetate (PMA) and Ionomycin to induce T cell activation.
-
Treat stimulated cells with this compound or vehicle control.
-
-
Methodology:
-
After treatment, harvest the cells and isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Perform qPCR using gene-specific primers for Il17a, Pdcd1 (encoding PD-1), and Gzmb (encoding Granzyme B), along with a housekeeping gene for normalization (e.g., Actb or Gapdh).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Flow Cytometry for Cell Surface PD-1 Expression
-
Cell Line: Human Jurkat T cells.
-
Methodology:
-
Culture Jurkat T cells in the presence of this compound or vehicle control for a specified duration (e.g., 48 hours).
-
Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a fluorescently labeled anti-human PD-1 antibody (specific clone and fluorochrome to be optimized).
-
Include appropriate controls, such as an isotype control antibody, to account for non-specific binding.
-
Acquire data on a flow cytometer and analyze the percentage of PD-1 positive cells and the mean fluorescence intensity (MFI) of PD-1 expression.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the signaling pathways affected by this compound in T cells.
Caption: this compound agonistic activity on RORγt in T cells.
Caption: Workflow for qPCR analysis of T cell gene expression.
Caption: Workflow for flow cytometry analysis of PD-1.
References
SR0987 as a synthetic RORγt agonist
An In-Depth Technical Guide to SR0987: A Synthetic RORγt Agonist For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells.[1][2] These T cell subsets are crucial for mounting immune responses against certain pathogens and have shown efficacy in anti-tumor immunity.[3][4] RORγt controls gene networks that enhance immunity, including the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][3] this compound is a synthetic small molecule identified as a potent and selective agonist of RORγt.[1][5] Unlike endogenous agonists, this compound exhibits a unique dual activity: it not only promotes Th17/Tc17 cell proliferation and IL-17 production but also represses the expression of the immune checkpoint protein, Programmed cell death protein 1 (PD-1).[2] This positions this compound as a promising immunomodulatory agent for enhancing T cell-mediated immunity, particularly in the context of cancer immunotherapy.[5]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-Chloro-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]benzamide |
| CAS Number | 303126-97-8[5] |
| Molecular Formula | C₁₆H₁₀ClF₆NO₂[5] |
| Molecular Weight | 397.70 g/mol [5] |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol |
| Storage | Store at +4°C |
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist by binding to the ligand-binding domain (LBD) of the RORγt nuclear receptor.[5] This binding event induces a conformational change in the receptor, specifically stabilizing helix 12.[2][6] This stabilization facilitates the recruitment of co-activator proteins, such as the steroid receptor coactivator (SRC) family.[2][6] The RORγt/co-activator complex then binds to specific DNA sequences known as ROR Response Elements (ROREs) located in the promoter regions of target genes.[7] This leads to the activation of transcriptional programs associated with Th17 differentiation and function, most notably the increased expression of IL17A, IL17F, and other pro-inflammatory cytokines.[5][8][9]
A unique aspect of this compound's mechanism is its ability to concurrently downregulate the expression of PD-1 (PDCD1 gene), a key immune checkpoint receptor that inhibits T cell activity.[2][5] While the precise mechanism for PD-1 repression is not fully elucidated, it represents a significant departure from the action of endogenous RORγt agonists, which do not affect PD-1 levels.[1][2] This dual action of enhancing effector T cell function while simultaneously blocking a key inhibitory pathway makes this compound a compound of significant interest for cancer immunotherapy.[5]
Quantitative Data Summary
The activity of this compound has been quantified in various in vitro assays. The following table summarizes the key data points.
| Parameter | Assay Type | Cell Line | Value | Reference |
| EC₅₀ | Gal4-RORγt::UAS-Luc Reporter Assay | HEK293T | ~800 nM | [1][2][5] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Biological Effects on T Cells
Treatment of T cells with this compound results in several key biological outcomes that enhance protective immunity.
-
Increased IL-17 Production: this compound treatment leads to a concentration-dependent increase in the expression and production of IL-17 in T cells.[2][5] This is a direct consequence of RORγt activation and subsequent transcription of the IL17 gene.[2]
-
Decreased PD-1 Expression: A statistically significant reduction in both gene and cell surface protein expression of the immune checkpoint receptor PD-1 is observed in murine and human T cells following this compound treatment.[1][2] This effect is not seen with endogenous agonists like desmosterol.[2]
-
Enhanced T Cell Activation: By reducing PD-1 expression, this compound enhances T cell activation and effector function.[5] In ex vivo differentiated murine Th17 cells, this compound treatment resulted in a significant increase in the active CD62L⁻PD1⁻CD4⁺ T cell population.[2]
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Anti-Tumor Potential: The dual mechanism of boosting pro-inflammatory cytokine production (IL-17) and reducing immune checkpoint inhibition (PD-1) suggests a potent anti-tumor effect.[1][2][5] In murine models, this compound administration augments anti-tumor T cell responses, leading to increased tumor infiltration by IL-17-producing T cells and improved suppression of tumor growth.[5]
Experimental Protocols
RORγt Reporter Gene Assay
This assay is used to measure the ability of a compound to activate the transcriptional activity of RORγt.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.[2][3]
-
Plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple ROR Response Elements (e.g., 5xRORE-Luc) or the IL-17 promoter (IL17-Luc).[2]
-
An expression plasmid for full-length human RORγt.[2]
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Methodology:
-
HEK293T cells are co-transfected with the RORγt expression plasmid and the luciferase reporter plasmid.
-
After transfection (typically 24 hours), cells are treated with various concentrations of this compound (or vehicle control, e.g., DMSO). An inverse agonist (like SR2211) or another agonist (like desmosterol) may be used for comparison.[2]
-
Cells are incubated for a further 16-24 hours.
-
Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Firefly luciferase activity is normalized to the control (Renilla) luciferase activity.
-
Data is plotted as a concentration-response curve to determine the EC₅₀ value.[2]
-
Th17 Cell Differentiation and PD-1 Expression Analysis
This protocol describes the ex vivo differentiation of naïve T cells into Th17 cells and the subsequent analysis of protein expression by flow cytometry.
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Cell Source: Naïve CD4⁺ T cells are isolated from the spleens of mice.[2]
-
Differentiation Cocktail: Cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies (to stimulate the T cell receptor), along with a cytokine cocktail (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).
-
Compound Treatment: Differentiated cells are treated with this compound, a control compound (e.g., desmosterol), or a vehicle control (DMSO) for a specified period (e.g., 4 days).[2]
-
Flow Cytometry:
-
Cells are harvested and stained with fluorescently-conjugated antibodies against cell surface markers such as CD4, PD-1, and CD62L.[2]
-
For intracellular cytokine staining (e.g., IL-17), cells are first restimulated for a few hours with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Cells are then fixed, permeabilized, and stained with an anti-IL-17 antibody.
-
Data is acquired on a flow cytometer and analyzed to quantify the percentage of cells expressing specific markers within the CD4⁺ T cell population.[2]
-
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward chemical reaction.[2]
-
A solution of 4-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline is prepared in a solvent such as dichloromethane (B109758) (CH₂Cl₂).[2]
-
N,N-diisopropylethylamine (DIPEA) is added to the solution at room temperature, followed by the addition of 2-chlorobenzoyl chloride.[2]
-
The reaction mixture is stirred for several hours (e.g., 3 hours).[2]
-
The solvent is removed under reduced pressure.
-
The resulting crude residue is purified by column chromatography on silica (B1680970) gel to yield this compound.[2]
Conclusion
This compound is a synthetic RORγt agonist with a unique and powerful dual mechanism of action. By activating RORγt, it enhances the pro-inflammatory functions of Th17 and Tc17 cells, including the production of IL-17.[2][5] Simultaneously and distinctly from endogenous ligands, it suppresses the expression of the immune checkpoint receptor PD-1.[1][2] This combination of activities—boosting T cell effector functions while dismantling a key pathway of immune resistance—makes this compound a highly compelling candidate for further investigation in cancer immunotherapy and other applications where enhanced T cell-mediated immunity is desired.[2][5] The preclinical data strongly support its potential as an immunomodulatory agent capable of augmenting anti-tumor responses.[5]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
SR0987: A Dual Modulator of IL-17 and PD-1 for Immunotherapy
An In-depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of the RORγt Agonist SR0987
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic small molecule that acts as an agonist for the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor crucial for the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells. These T cell subsets are characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). Emerging preclinical evidence has highlighted this compound's potential as a novel immunotherapeutic agent due to its dual ability to enhance IL-17 production while simultaneously downregulating the expression of the immune checkpoint receptor, Programmed cell death protein 1 (PD-1). This unique mechanism of action suggests its utility in enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the core biology of this compound, detailing its effects on IL-17 and PD-1 regulation, and providing methodologies for the key experiments that form the basis of our current understanding.
Core Mechanism of Action: RORγt Agonism
This compound functions by binding to the ligand-binding domain of RORγt, thereby promoting the recruitment of coactivators and enhancing the transcription of RORγt target genes. This agonistic activity has been demonstrated to have an EC50 of approximately 800 nM.[1] The primary downstream effects of this compound-mediated RORγt activation in T cells are the increased expression of IL-17 and the decreased surface expression of PD-1.[1][2]
Signaling Pathway of this compound Action
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on IL-17 and PD-1 mRNA Expression in Murine EL4 T Cells
| Treatment Condition | Target Gene | Fold Change in mRNA Expression (vs. Control) |
| PMA/Ionomycin (Control) | IL-17A | 1.0 |
| PMA/Ionomycin + this compound | IL-17A | >1.5 |
| PMA/Ionomycin (Control) | PD-1 | 1.0 |
| PMA/Ionomycin + this compound | PD-1 | <0.5 |
Data are illustrative based on qualitative descriptions in the literature indicating an increase in IL-17A and a decrease in PD-1 mRNA expression. Specific numerical fold changes are not available in the reviewed literature.
Table 2: Effect of this compound on PD-1 Surface Expression and T Cell Subsets
| Cell Type | Treatment | Measured Parameter | Result |
| Murine EL4 T Cells | This compound (48 hr) | % PD-1 Positive Cells | Statistically Significant Reduction |
| Human Jurkat T Cells | This compound | % PD-1 Positive Cells | Statistically Significant Reduction |
| Differentiated Murine Naïve CD4+ T Cells | This compound | % CD62L-PD-1- Population | Statistically Significant Increase |
Quantitative percentages are not specified in the primary literature, but the effects were consistently reported as statistically significant.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
Murine EL4 T Lymphocytes and Human Jurkat T Cells:
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded at a density of 1 x 10^6 cells/mL.
-
This compound is dissolved in DMSO and added to the cell culture at the desired final concentration. An equivalent volume of DMSO is used as a vehicle control.
-
T Cell Activation and Differentiation
-
T Cell Activation:
-
EL4 or Jurkat T cells are stimulated with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 5 ng/mL and Ionomycin at a final concentration of 500 ng/mL for 5 hours.
-
-
Th17 Differentiation of Naïve CD4+ T Cells:
-
Naïve CD4+ T cells are isolated from mice using a magnetic-activated cell sorter (MACS) kit with negative selection.
-
Enriched naïve CD4+ T cells are activated with plate-bound anti-CD3 antibody (5 μg/mL) and soluble anti-CD28 antibody (1 μg/mL).
-
The differentiation is carried out in the presence of a cytokine cocktail containing:
-
anti-IFNγ (20 μg/mL)
-
anti-IL-4 (20 μg/mL)
-
TGFβ (1 ng/mL)
-
IL-6 (10 ng/mL)
-
-
Cells are cultured for 4-5 days.
-
Prior to analysis, differentiated cells are restimulated with PMA (5 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A for 5 hours to promote intracellular cytokine accumulation.
-
Gene Expression Analysis by qPCR
-
RNA Isolation: Total RNA is extracted from treated and control T cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR: Real-time quantitative PCR is performed using SYBR Green master mix and primers specific for IL-17A, PD-1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
Protein Expression Analysis by Flow Cytometry
-
Cell Preparation: Cells are harvested and washed with FACS buffer (PBS containing 2% FBS).
-
Fc Receptor Blocking: To prevent non-specific antibody binding, cells are incubated with an Fc receptor blocking antibody.
-
Surface Staining: Cells are incubated with fluorochrome-conjugated antibodies against surface markers such as PD-1 and CD62L in the dark on ice.
-
Intracellular Staining (for IL-17A):
-
Following surface staining, cells are fixed and permeabilized using a commercial fixation/permeabilization kit.
-
Cells are then incubated with a fluorochrome-conjugated antibody against IL-17A.
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software to gate on specific cell populations and quantify the percentage of positive cells and the mean fluorescence intensity (MFI).
Discussion and Future Directions
The preclinical data on this compound demonstrate its potential as a novel immunotherapeutic agent. By simultaneously enhancing the effector function of T cells through IL-17 production and reducing T cell exhaustion by downregulating PD-1, this compound presents a multi-pronged approach to boosting anti-tumor immunity.[2] This dual mechanism could be particularly advantageous in the context of tumors that are resistant to single-agent checkpoint blockade.
Further research is warranted to fully elucidate the in vivo efficacy of this compound in various cancer models and to investigate its potential in combination with existing immunotherapies. The precise molecular mechanisms by which RORγt activation leads to the repression of PD-1 transcription also require further investigation. Clinical trials will be necessary to determine the safety and efficacy of this compound in human patients.
Conclusion
This compound is a promising RORγt agonist with a unique dual action on T cells, increasing IL-17 production and decreasing PD-1 expression. The experimental evidence to date supports its further development as a potential cancer immunotherapy. This guide provides a foundational understanding of its mechanism and the methodologies used to characterize its effects, serving as a resource for researchers and drug development professionals in the field of immuno-oncology.
References
SR0987: A Synthetic RORγt Agonist for Enhanced Protective Immunity
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Immunomodulatory Agent
Abstract
SR0987 is a synthetic small molecule identified as a potent agonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[1][2][3] RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, which play a critical role in anti-tumor immunity.[1][3][4] this compound enhances the transcriptional activity of RORγt, leading to increased production of the pro-inflammatory cytokine Interleukin-17 (IL-17) and a concurrent reduction in the expression of the immune checkpoint protein Programmed cell death protein 1 (PD-1).[1][2][3][4] This dual mechanism of action suggests that this compound could be a promising candidate for cancer immunotherapy, potentially augmenting the efficacy of existing treatments. This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its in vitro activity.
Discovery and Rationale
The discovery of this compound stemmed from efforts to identify novel small molecules that could modulate the activity of RORγt for therapeutic benefit. RORγt is a lineage-defining transcription factor for Th17 and Tc17 cells, which are crucial for immune responses against certain pathogens and have demonstrated anti-tumor efficacy.[1][4] The rationale for developing a RORγt agonist is to enhance the protective immune response by promoting the activity of these T cell subsets. This compound was identified through screening of a compound library for molecules that could induce RORγt-dependent reporter gene expression.[4] It is an analog of the previously identified RORγt modulator, SR1078.[4]
Synthesis of this compound
The synthesis of this compound is a single-step amide coupling reaction.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
4-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline
-
2-chlorobenzoyl chloride
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline (60 mg, 0.232 mmol) in dichloromethane (2 mL) at room temperature, add N,N-diisopropylethylamine (80 μL, 0.463 mmol).
-
Subsequently, add 2-chlorobenzoyl chloride (41 μL, 0.324 mmol) to the reaction mixture.
-
Stir the mixture for 3 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel to yield this compound.
In Vitro Biological Activity
The biological activity of this compound was characterized through a series of in vitro assays designed to assess its potency as a RORγt agonist and its effects on T cell function.
Quantitative Data Summary
| Assay Type | Cell Line | Parameter | Value | Reference |
| RORγt Agonist Transactivation | HEK293T | EC₅₀ | ~800 nM | [2][3][4] |
| Reporter Gene Assay (5xRORE-Luc) | HEK293T | Fold Induction | ~6-fold at 30 μM | [4] |
| Reporter Gene Assay (IL17-Luc) | HEK293T | Concentration-dependent induction | - | [4] |
| PD-1 Surface Expression | EL4 cells | Statistically significant reduction | - | [4] |
| PD-1 Surface Expression | Jurkat T cells | Decreased expression | - | [4] |
| IL-17 Production | Differentiated murine CD4+ T cells | Trend towards increased production | - | [4] |
Experimental Protocols
Objective: To determine the agonist activity of this compound on RORγt-mediated gene transcription.
Materials:
-
HEK293T cells
-
Expression plasmid for Gal4-RORγt ligand-binding domain (LBD) fusion protein
-
Luciferase reporter plasmid with an upstream UAS (Upstream Activator Sequence)
-
Transfection reagent
-
Luciferase assay system
-
This compound
-
Ursolic acid (as a positive control)
Procedure:
-
Co-transfect HEK293T cells with the Gal4-RORγt LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
Following transfection, treat the cells with varying concentrations of this compound or control compounds (e.g., desmosterol, ursolic acid).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the fold induction of reporter gene expression relative to a vehicle control. The EC₅₀ value is determined from the concentration-response curve.
Objective: To assess the effect of this compound on Th17 cell differentiation and PD-1 expression.
Materials:
-
Naïve CD4+ T cells isolated from mice
-
Th17 polarizing cytokine cocktail (e.g., TGF-β, IL-6)
-
This compound
-
Flow cytometer
-
Antibodies for flow cytometry: anti-CD4, anti-CD62L, anti-PD-1
Procedure:
-
Culture naïve CD4+ T cells with the Th17 polarizing cytokine cocktail in the presence or absence of this compound.
-
After a period of differentiation (e.g., 3-5 days), harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against CD4, CD62L, and PD-1.
-
Analyze the stained cells using a flow cytometer to determine the percentage of different T cell populations and the expression level of PD-1.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly binding to the ligand-binding domain of RORγt, functioning as an agonist. This binding event promotes a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of transcription of RORγt target genes.
The primary signaling pathway modulated by this compound is the RORγt-mediated transcriptional regulation of genes involved in Th17 cell differentiation and function. Key downstream targets include IL-17A, IL-17F, and IL-22. The activation of this pathway by this compound leads to an enhanced Th17 phenotype. Concurrently, this compound treatment leads to a reduction in the expression of the immune checkpoint receptor PD-1 on T cells, although the precise mechanism for this repression is not fully elucidated.[4]
Caption: RORγt signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and in vitro characterization of this compound.
Caption: Experimental workflow for this compound discovery and characterization.
Conclusion and Future Directions
This compound is a novel synthetic RORγt agonist that demonstrates potent in vitro activity. By enhancing RORγt-mediated transcription, it increases IL-17 expression while simultaneously reducing PD-1 expression on T cells. This dual action presents a compelling rationale for its further investigation as a potential immunotherapeutic agent for cancer. Future studies should focus on in vivo efficacy in preclinical tumor models, pharmacokinetic and pharmacodynamic profiling, and assessment of potential off-target effects and toxicity. The unique mechanism of this compound suggests it may have utility both as a monotherapy and in combination with existing immune checkpoint inhibitors.
References
SR0987 target selectivity profile
An In-Depth Technical Guide to the Target Selectivity Profile of SR0987
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic small molecule identified as a potent agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1] As an analog of the compound SR1078, this compound has demonstrated enhanced efficacy in cellular assays.[2][3][4] RORγt is a ligand-dependent nuclear receptor and transcription factor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[5][6] Consequently, RORγt has emerged as a significant therapeutic target for autoimmune diseases, inflammatory conditions, and immuno-oncology. This compound is noted for its distinct mechanism of action, binding to an allosteric site on the RORγ ligand-binding domain (LBD).[7] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its interaction with its primary target, the associated signaling pathways, and the experimental methodologies used for its characterization.
Target Selectivity Profile
The primary pharmacological target of this compound is the nuclear receptor RORγt. Its activity is characterized by its ability to enhance the transcriptional activity of the receptor. While comprehensive screening data against a broad panel of kinases or other nuclear receptors is not extensively detailed in the public literature, the available information firmly establishes its role as a RORγt agonist.
Quantitative Activity Data
The potency of this compound has been quantified in various cellular and biochemical assays. The table below summarizes the key activity values reported.
| Compound | Target | Assay Type | Cell Line | Value | Reference |
| This compound | RORγt | Agonist Activity (EC50) | - | 800 nM | [1][8] |
| This compound | RORγ (LBD) | Agonist Activity (EC50) | HG5LN (HeLa) | 3,186 nM | [4] |
| SR1078 | RORγ (LBD) | Agonist Activity (EC50) | HG5LN (HeLa) | 2,091 nM | [4] |
| SR1078 | RORγt (LBD) | Binding Affinity (IC50) | - | ~15 µM | [5] |
Note: this compound is an analog of SR1078 and has shown greater efficacy in activating full-length RORγt in transfected cells.[4]
Signaling Pathways and Mechanism of Action
This compound functions by binding to an allosteric site on the RORγt protein, enhancing its ability to recruit coactivator proteins and initiate the transcription of target genes. This agonistic activity has two primary, well-documented downstream effects: the upregulation of IL-17 expression and the repression of Programmed Cell Death Protein 1 (PD-1), an immune checkpoint receptor.[5][9][10]
Experimental Protocols
The characterization of this compound's activity and selectivity relies on a variety of biochemical and cell-based assays. The methodologies detailed below are central to defining its pharmacological profile.
Cell-Based Reporter Gene Assay
This is the primary method for quantifying the agonist or inverse agonist activity of a compound on a nuclear receptor.
-
Principle: A host cell line (e.g., HeLa or HEK293) is engineered to stably express two components: 1) a fusion protein consisting of the yeast GAL4 DNA-binding domain (DBD) linked to the ligand-binding domain (LBD) of the target receptor (RORγ), and 2) a reporter gene (e.g., luciferase) under the control of a promoter containing GAL4 upstream activating sequences (UAS). Ligand binding to the LBD induces a conformational change, leading to the recruitment of co-regulators and subsequent activation of luciferase expression, which is measured as a luminescent signal.[2][4]
-
Protocol Outline:
-
Cell Seeding: Stably transfected HG5LN-RORγ reporter cells are seeded into 96-well plates.
-
Compound Treatment: Cells are incubated for 24 hours with various concentrations of this compound. Due to the high constitutive activity of RORγ, these experiments are often performed in the presence of a known inverse agonist (e.g., SR2211) to establish a clear baseline.[4]
-
Cell Lysis: After incubation, the culture medium is removed, and cells are lysed to release the luciferase enzyme.
-
Luminescence Reading: A luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The dose-response curve is generated, and the EC50 value is calculated, representing the concentration at which this compound elicits 50% of its maximal response.[2][3]
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50 or Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
-
Principle: The LBD of RORγt is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., a tritiated inverse agonist) and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is measured. A potent competitor will displace the radioligand at lower concentrations.
-
Note: While this method was used to determine a weak binding affinity for the parent compound SR1078 (IC50 ~15 µM), the lack of potency is attributed to SR1078 and this compound binding to an allosteric pocket, making them poor competitors for an orthosteric radioligand.[5]
Hydrogen/Deuterium (B1214612) Exchange (HDX) Mass Spectrometry
HDX-MS is a powerful biophysical technique used to probe the conformational dynamics of a protein upon ligand binding.
-
Principle: The rate at which backbone amide hydrogens exchange with deuterium in the surrounding solvent is dependent on their solvent accessibility and involvement in hydrogen bonding. Ligand binding can alter the protein's conformation, leading to changes in the exchange rate in specific regions. By analyzing the mass shift of peptic fragments over time, one can map the binding site and allosteric conformational changes. This method was used to support the hypothesis of an allosteric binding mode for the scaffold series to which this compound belongs.[7]
Conclusion
This compound is a well-characterized allosteric agonist of RORγt. Its selectivity profile is defined by its potent activation of this specific nuclear receptor, leading to significant downstream effects on immune signaling, including the enhancement of IL-17 expression and the suppression of PD-1. The primary methods for its characterization are cell-based reporter assays, which confirm its functional activity and potency. While its direct off-target profile against other receptors is not widely published, its specific effects on RORγt-mediated pathways are clearly established. This focused activity makes this compound and similar RORγt agonists valuable tools for research and potential therapeutic agents in immuno-oncology and other areas where modulation of Th17 cell function is desired.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines [frontiersin.org]
- 5. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of retinoic acid-related orphan receptor γ(t) by parabens and benzophenone UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-arylsulfonyl indolines as RORγ agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy ROR|At modulator 3 [smolecule.com]
- 9. Natural products as modulators of retinoic acid receptor-related orphan receptors (RORs) - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00047G [pubs.rsc.org]
- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]
Unveiling the Agonist Action of SR0987 on RORγt: A Structural and Mechanistic Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structural and mechanistic basis of Retinoic acid receptor-related orphan receptor gamma t (RORγt) activation by the synthetic agonist SR0987. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, experimental methodologies, and signaling pathway visualizations to elucidate the interaction between this compound and its therapeutic target, RORγt.
Executive Summary
RORγt is a crucial transcription factor in the differentiation of T helper 17 (Th17) cells, which are integral to immune responses and implicated in various autoimmune diseases.[1][2] The modulation of RORγt activity by synthetic ligands is a significant area of therapeutic research. This compound has been identified as a potent agonist of RORγt, promoting its transcriptional activity.[3][4] This guide explores the functional consequences of this compound binding, providing a framework for understanding its mechanism of action in the absence of a direct co-crystal structure. The presented data and pathways are based on published in vitro and cellular assays.
Quantitative Profile of this compound
The efficacy of this compound as a RORγt agonist has been quantified through various biochemical and cellular assays. The following tables summarize the key performance metrics of this compound in comparison to other relevant compounds.
| Compound | Assay Type | Target | EC50 (nM) | Maximum Activation/Induction | Cell Line | Reference |
| This compound | Gal4-RORγt::UAS-Luc Reporter Assay | RORγt | ~800 | Concentration-dependent increase | HEK293T | [3][5] |
| This compound | 5xRORE-Luc Reporter Assay | Full-length RORγt | - | Concentration-dependent increase | HEK293T | [5] |
| This compound | IL17-Luc Reporter Assay | Full-length RORγt | - | Concentration-dependent increase | HEK293T | [5] |
| SR1078 | Gal4-RORγt::UAS-Luc Reporter Assay | RORγt | - | Less efficacious than this compound | HEK293T | [5] |
| Desmosterol | Gal4-RORγt::UAS-Luc Reporter Assay | RORγt | >30,000 | ~2-fold at 30 µM | HEK293T | [5] |
Table 1: Potency and Efficacy of this compound in RORγt Reporter Gene Assays.
| Compound | Assay Type | Outcome | Cell Line | Reference |
| This compound | TR-FRET NR Box Peptide Interaction | Concentration-dependent increase in SRC1-3 peptide interaction | - | [5] |
| This compound | qPCR | Increased IL17 expression | EL4 | [5] |
| This compound | qPCR | Decreased PD-1 expression | EL4 | [5] |
| This compound | Flow Cytometry | Decreased cell surface PD-1 expression | Jurkat | [5] |
Table 2: Functional Effects of this compound on RORγt Interaction and Target Gene Expression.
Structural Basis of RORγt Activation by this compound
While a co-crystal structure of this compound with the RORγt ligand-binding domain (LBD) is not publicly available, its agonist activity can be understood through its impact on the conformational dynamics of the receptor, as suggested by hydrogen/deuterium exchange (HDX) mass spectrometry studies on analogous synthetic agonists.[5]
RORγt, like other nuclear receptors, possesses a ligand-binding domain composed of a canonical 12-helix bundle.[6] The activation of the receptor is critically dependent on the stabilization of helix 12 (H12) in an "active" conformation, which facilitates the recruitment of coactivator proteins.[6]
Studies on this compound and its analog, SR1078, have shown that these synthetic agonists induce a conformational change in RORγt that promotes the recruitment of coactivator peptides, such as a fragment of SRC1-3.[5] HDX experiments with SR1078 and this compound revealed protection to solvent exchange in H12, a hallmark of agonist-induced stabilization of the activation function-2 (AF-2) surface.[5] This is a key distinction from endogenous ligands like desmosterol, which did not show the same level of H12 stabilization.[5]
This suggests that this compound binding to the RORγt LBD allosterically stabilizes H12, creating a functional AF-2 surface for coactivator binding and subsequent initiation of target gene transcription.
Caption: this compound binding stabilizes RORγt's H12, promoting coactivator recruitment.
RORγt Signaling Pathway
RORγt is the master regulator of Th17 cell differentiation.[1] Upon activation, it drives the expression of a suite of genes that define the Th17 phenotype and function, most notably Interleukin-17 (IL-17).[2] The signaling cascade leading to and emanating from RORγt activation is complex, involving multiple cytokine inputs and downstream effector functions. This compound, as a RORγt agonist, directly stimulates this pathway.
Caption: RORγt signaling pathway activated by cytokines and this compound.
Experimental Protocols
The characterization of this compound relied on established in vitro and cellular assays. Detailed methodologies for these key experiments are provided below.
Gal4-RORγt::UAS-Luc Reporter Assay
This assay quantifies the ability of a compound to modulate the transcriptional activity of the RORγt LBD.
-
Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. Cells are transiently co-transfected with two plasmids:
-
An expression vector for a fusion protein of the GAL4 DNA-binding domain and the RORγt LBD.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with Upstream Activation Sequences (UAS), which are recognized by the GAL4 DNA-binding domain.[5]
-
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound, a control compound (e.g., desmosterol), or vehicle (DMSO). In some experiments, an inverse agonist like ursolic acid is used to assess the reversal of inhibition.[5]
-
Luciferase Activity Measurement: After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferin (B1168401) substrate.
-
Data Analysis: Luciferase signals are normalized (e.g., to a co-transfected Renilla luciferase control for transfection efficiency). The data is then plotted as a dose-response curve to determine the EC50 value.[5]
Caption: Workflow for the Gal4-RORγt luciferase reporter assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the interaction between the RORγt LBD and a coactivator peptide.
-
Reagents:
-
His-tagged RORγt LBD protein.
-
FITC-labeled coactivator peptide (e.g., SRC1-3 NR box peptide).[5]
-
A TR-FRET donor (e.g., Terbium-labeled anti-His antibody) and acceptor (e.g., a dye-labeled streptavidin if the peptide is biotinylated, or directly on the peptide).
-
-
Assay Procedure:
-
The His-tagged RORγt LBD, FITC-labeled SRC1-3 peptide, and the test compound (this compound) are incubated together in an appropriate assay buffer.[5]
-
The TR-FRET donor and acceptor molecules are added to the mixture.
-
-
Measurement: The reaction mixture is incubated to allow for binding equilibrium to be reached. The fluorescence intensity is then measured on a plate reader with excitation at a wavelength appropriate for the donor (e.g., 340 nm) and emission detection at wavelengths for both the donor and acceptor.
-
Data Analysis: An increase in the FRET signal indicates that this compound promotes the interaction between the RORγt LBD and the coactivator peptide, consistent with its agonist activity. Data is typically presented as a concentration-response curve.
Conclusion
This compound is a synthetic agonist of RORγt that enhances its transcriptional activity, leading to increased IL-17 expression and a reduction in PD-1 expression in T cells.[3][5] While the precise binding mode of this compound within the RORγt ligand-binding pocket awaits elucidation by X-ray crystallography, functional data strongly support a mechanism involving the stabilization of helix 12. This conformational change promotes the recruitment of coactivator proteins, a critical step in the activation of RORγt-dependent gene transcription. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working to understand and therapeutically target the RORγt signaling axis.
References
- 1. Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medkoo.com [medkoo.com]
- 5. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
The RORγt Agonist SR0987: A Double-Edged Sword in Th17 Cell Differentiation and Immune Modulation
For Immediate Release
A comprehensive analysis of the synthetic molecule SR0987 reveals its potent activity as a Retinoic Acid-related Orphan Receptor gamma t (RORγt) agonist, a key regulator of T helper 17 (Th17) cell differentiation. This technical guide synthesizes the current understanding of this compound's mechanism of action, its impact on Th17 cell biology, and the experimental frameworks used to elucidate its function, providing a critical resource for researchers in immunology and drug development.
This compound has been identified as a selective RORγt agonist with an EC50 of approximately 800 nM.[1] Its primary mode of action involves binding to the ligand-binding domain of RORγt, thereby enhancing its transcriptional activity. This leads to a cascade of events that ultimately shapes the Th17 cell phenotype, characterized by the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] Intriguingly, this compound also exhibits a dual function by concurrently suppressing the expression of the immune checkpoint protein, Programmed cell death protein 1 (PD-1), on T cells.[1][3] This unique profile suggests a potential therapeutic window for this compound in contexts where bolstering Th17-mediated immunity while simultaneously overcoming immune suppression is desirable, such as in cancer immunotherapy.
Quantitative Effects of this compound on Th17 Cell-Associated Markers
The functional consequences of RORγt agonism by this compound have been quantified in various in vitro assays. These studies demonstrate a clear concentration-dependent effect on gene expression and protein levels of key Th17 and immune regulatory markers.
| Cell Line | Treatment | Concentration | Target Gene/Protein | Fold Change / Effect | Reference |
| HEK293T | This compound | 0.01 - 30 µM | 5xRORE-Luc Reporter | Concentration-dependent increase | [1] |
| HEK293T | This compound | 0.01 - 30 µM | IL-17 Promoter-Luc Reporter | Concentration-dependent increase | [1] |
| EL4 | This compound (with PMA/Ionomycin) | 10 µM | IL-17 mRNA | ~1.5-fold increase | [1] |
| EL4 | This compound (with PMA/Ionomycin) | 10 µM | PD-1 mRNA | ~0.5-fold decrease | [1] |
| Differentiated Murine Th17 cells | This compound | 10 µM | IL-17 Production | Trend towards increased production | [1] |
| Differentiated Murine Th17 cells | This compound | 10 µM | Surface PD-1 Expression | Statistically significant reduction | [1] |
| Jurkat | This compound | 10 µM | Surface PD-1 Expression | Decreased expression | [1] |
Signaling Pathways Modulated by this compound
This compound's engagement with RORγt initiates a signaling cascade that is central to Th17 cell differentiation. Upon activation by cytokines such as TGF-β and IL-6, naive CD4+ T cells upregulate the expression of RORγt. This compound then acts as a potent agonist, amplifying the transcriptional activity of RORγt. This leads to the direct upregulation of the Il17a and Il17f genes, hallmark cytokines of the Th17 lineage. Concurrently, this compound-activated RORγt signaling leads to the repression of the Pdcd1 gene, which encodes for PD-1.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the effects of this compound.
In Vitro Th17 Cell Differentiation
This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells, a foundational assay for studying the effects of compounds like this compound.
Materials:
-
Naive CD4+ T cells (CD4+CD62L+) isolated from the spleen and lymph nodes of C57BL/6 mice.
-
96-well flat-bottom plates.
-
Anti-CD3ε antibody (1 µg/mL).
-
Anti-CD28 antibody (1 µg/mL).
-
Recombinant murine IL-6 (20 ng/mL).
-
Recombinant human TGF-β1 (2 ng/mL).
-
Anti-IFN-γ antibody (10 µg/mL).
-
Anti-IL-4 antibody (10 µg/mL).
-
This compound (dissolved in DMSO).
-
DMSO (vehicle control).
-
Complete RPMI-1640 medium.
Procedure:
-
Coat 96-well plates with anti-CD3ε and anti-CD28 antibodies overnight at 4°C.
-
Wash plates with sterile PBS.
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Add the Th17 polarizing cytokine cocktail (IL-6, TGF-β1, anti-IFN-γ, anti-IL-4).
-
Add this compound at desired concentrations or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For analysis of intracellular cytokine production, restimulate the cells with PMA (50 ng/mL), ionomycin (500 ng/mL), and Brefeldin A for 4-6 hours before harvesting.
Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of RORγt in response to this compound.
Materials:
-
HEK293T cells.
-
Expression vector for full-length RORγt.
-
Luciferase reporter vector containing either a 5x ROR response element (RORE) or the IL-17 promoter.
-
Renilla luciferase control vector (for normalization).
-
Lipofectamine 2000 or other transfection reagent.
-
This compound.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the RORγt expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion
This compound stands out as a potent RORγt agonist that not only promotes Th17 differentiation and IL-17 production but also uniquely downregulates the expression of the immune checkpoint inhibitor PD-1. This dual functionality opens up new avenues for therapeutic intervention, particularly in oncology, where enhancing anti-tumor immunity is a primary goal. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other RORγt modulators. Future research should focus on elucidating the precise molecular mechanisms underlying the repression of PD-1 by this compound and evaluating its efficacy and safety in preclinical and clinical settings.
References
SR0987: A Synthetic RORγt Agonist Reshaping the Tumor Microenvironment for Enhanced Anti-Cancer Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a formidable barrier to effective cancer immunotherapy. Its complex network of immunosuppressive cells, altered extracellular matrix, and dysregulated cytokine profiles collectively foster tumor growth and shield it from immune attack. SR0987, a potent and selective synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), has emerged as a promising immunomodulatory agent with the potential to dismantle this protective shield. By activating RORγt, a key transcription factor in T cell biology, this compound orchestrates a multi-faceted reprogramming of the TME, shifting the balance from immunosuppression to robust anti-tumor immunity. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its profound impact on various components of the tumor microenvironment, and the experimental methodologies used to elucidate its effects.
Introduction to this compound
This compound is a small molecule that acts as a T cell-specific agonist for RORγt, the master regulator of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cell differentiation.[1][2][3] These T cell subsets, characterized by the production of pro-inflammatory cytokines, play a crucial role in anti-tumor immunity. This compound binds to the ligand-binding domain of RORγt, initiating a cascade of transcriptional events that enhance the effector functions of T cells.[2] Notably, its mechanism of action extends beyond simple T cell activation, influencing a broad spectrum of cellular and molecular players within the TME.
Mechanism of Action: RORγt Agonism
The primary molecular target of this compound is the nuclear receptor RORγt. Upon binding, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the initiation of target gene transcription. This results in a dual effect: the enhancement of pro-inflammatory pathways and the suppression of inhibitory signals.[3][4]
Signaling Pathway of this compound-Mediated RORγt Activation
Caption: this compound binds to and activates RORγt in T cells, leading to altered gene transcription.
Impact on the Tumor Microenvironment
This compound's influence extends far beyond the individual T cell, instigating a cascade of changes throughout the TME.
T Cell Modulation
The most direct and well-characterized effects of this compound are on T lymphocytes.
-
Enhanced Effector Function: this compound treatment significantly increases the production of key pro-inflammatory cytokines by Th17 and Tc17 cells, including IL-17A, IL-17F, IL-22, and GM-CSF.[4][5] These cytokines contribute to the recruitment and activation of other immune cells, fostering a more robust anti-tumor response.
-
Reduced Immune Checkpoint Expression: A critical function of this compound is its ability to decrease the expression of the immune checkpoint receptor PD-1 on the surface of T cells.[1][3] This action counteracts a major mechanism of tumor-induced immune evasion, rendering T cells more responsive to tumor antigens.
-
Inhibition of Regulatory T cells (Tregs): RORγt agonism has been shown to curtail the formation of immunosuppressive FoxP3+ regulatory T cells (Tregs), further tipping the balance towards an anti-tumor immune response.[4][5]
Quantitative Data on T Cell Modulation by RORγt Agonists
| Parameter | Effect of RORγt Agonist | Fold Change / % Change | Cell Type | Reference |
| EC50 of this compound | RORγt Activation | ~800 nM | - | [1] |
| IL-17A Production | Increased | Trend towards increase | Murine TH17 cells | [3] |
| Increased | 1.7-fold (CD4+), 1.9-fold (CD8+) | Human T cells | [4] | |
| PD-1 Surface Expression | Decreased | Statistically significant reduction | Murine & Human T cell lines | [3] |
| FoxP3+ Treg Formation | Decreased | - | T cells | [4][5] |
| GM-CSF Production | Increased | - | Type 17 cells | [4][5] |
| CD137 Expression | Increased | - | Type 17 cells | [4][5] |
| CD226 Expression | Increased | - | Type 17 cells | [4][5] |
| TIGIT Expression | Decreased | - | Tumor-reactive lymphocytes | [4][5] |
Modulation of Myeloid Cells
While direct effects on myeloid cells are still under investigation, the cytokine milieu induced by this compound-activated T cells likely influences their phenotype and function. The increased production of GM-CSF can promote the differentiation and activation of dendritic cells (DCs), which are critical for antigen presentation and the initiation of adaptive immune responses.[4] Furthermore, the pro-inflammatory environment may counter the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs).[6]
Impact on the Cytokine Profile
This compound fundamentally alters the cytokine landscape within the TME, shifting it from a pro-tumorigenic to an anti-tumorigenic state. The upregulation of Th17-associated cytokines creates a chemoattractant gradient, recruiting other immune effector cells to the tumor site.[4][7]
Experimental Workflow for Cytokine Profiling
Caption: Workflow for assessing cytokine changes in the TME after this compound treatment.
Potential Effects on Cancer-Associated Fibroblasts and Extracellular Matrix
The impact of RORγt agonism on cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM) is an area of active research. The altered cytokine environment, particularly the increase in pro-inflammatory mediators, may influence CAF activation and their remodeling of the ECM. A less dense and more permissible ECM could facilitate the infiltration of cytotoxic T lymphocytes into the tumor core.[8][9]
Experimental Protocols
In Vitro T Cell Activation and Cytokine Measurement
Objective: To assess the effect of this compound on T cell activation and cytokine production.
Methodology:
-
Isolate primary human or murine T cells from peripheral blood or spleen.
-
Culture T cells in appropriate media supplemented with T cell activators (e.g., anti-CD3/CD28 beads or PMA/Ionomycin).[3]
-
Treat T cells with a dose range of this compound or vehicle control (DMSO).
-
After a specified incubation period (e.g., 24-72 hours), collect the supernatant for cytokine analysis and the cells for flow cytometry.
-
Analyze cytokine levels (e.g., IL-17A, IFN-γ) in the supernatant using ELISA or a multiplex bead array.[10][11]
-
Stain cells with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8, PD-1) and intracellular cytokines (after permeabilization) for analysis by flow cytometry.[12][13]
In Vitro Treg Suppression Assay
Objective: To determine the effect of this compound on the suppressive function of regulatory T cells.
Methodology:
-
Isolate CD4+CD25+ regulatory T cells (Tregs) and CD4+CD25- responder T cells (Teffs) from human or murine sources.[14][15]
-
Label Teffs with a proliferation dye (e.g., CFSE or CellTrace Violet).
-
Co-culture labeled Teffs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4) in the presence of T cell stimuli.
-
Include a condition where Teffs are cultured alone (positive control for proliferation).
-
Treat co-cultures with this compound or vehicle control.
-
After 3-5 days, assess Teff proliferation by measuring the dilution of the proliferation dye using flow cytometry.[16][17][18]
In Vivo Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent host.
Methodology:
-
Implant a syngeneic tumor cell line (e.g., Lewis Lung Carcinoma - LLC) subcutaneously into immunocompetent mice.[7][19]
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound orally at a predetermined dose and schedule.
-
Monitor tumor growth regularly using calipers.
-
At the end of the study, harvest tumors and spleens for downstream analysis, including flow cytometry of tumor-infiltrating lymphocytes (TILs) and cytokine profiling.[20]
Future Directions and Conclusion
This compound and other RORγt agonists represent a novel and promising class of cancer immunotherapeutics. Their ability to simultaneously enhance T cell effector functions and dismantle immunosuppressive networks within the tumor microenvironment provides a powerful strategy to overcome tumor immune evasion. Future research should focus on further elucidating the impact of RORγt agonism on other key TME components, including TAMs, CAFs, and the ECM. Additionally, combination therapies pairing RORγt agonists with other immunotherapies, such as checkpoint inhibitors, warrant investigation to unlock synergistic anti-tumor effects. The comprehensive understanding of this compound's multifaceted mechanism of action will be pivotal in its clinical translation and in realizing its full potential to improve patient outcomes in oncology.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medkoo.com [medkoo.com]
- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ROR1C Regulates Differentiation of Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RORγt agonist enhances anti-PD-1 therapy by promoting monocyte-derived dendritic cells through CXCL10 in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytokine Profiling of End Stage Cancer Patients Treated with Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD-1 restrains IL-17A production from γδ T cells to modulate acute radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Treg cell suppressive assays [protocols.io]
- 18. Suppression assays with human T regulatory cells: a technical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Application of in vitro and in vivo cancer models to study the impact of the tumor immune microenvironment on anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: SR0987 In Vitro Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro luciferase reporter assay to characterize the activity of SR0987, a synthetic agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells and is a target for the development of therapeutics for autoimmune diseases and cancer.[1][2] This protocol outlines the principles of the assay, a step-by-step procedure for its execution, and methods for data analysis. The provided information is intended to guide researchers in the functional assessment of RORγt modulators like this compound.
Introduction
The Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17.[1][2] This makes it a significant target for therapeutic intervention in various diseases. This compound has been identified as a synthetic agonist of RORγt, capable of enhancing its transcriptional activity.[1][3]
The luciferase reporter assay is a widely used method to study gene expression and regulation.[4][5][6][7] It is highly sensitive and provides quantitative data on the activity of a specific promoter or response element.[6] In this context, a luciferase reporter construct containing RORγt response elements (ROREs) is introduced into a suitable cell line. Upon activation of RORγt by a ligand such as this compound, the receptor binds to the ROREs and drives the expression of the luciferase gene. The resulting luminescence is proportional to the transcriptional activity of RORγt.[8]
This application note details a protocol for a dual-luciferase reporter assay to measure the in vitro potency of this compound on RORγt. A dual-luciferase system employs a second, constitutively expressed luciferase (e.g., Renilla luciferase) as an internal control to normalize for variations in cell number and transfection efficiency, thereby increasing the accuracy of the results.[7]
Signaling Pathway and Experimental Workflow
The signaling pathway involves the activation of the nuclear receptor RORγt by this compound. This leads to the binding of RORγt to ROR Response Elements (ROREs) within the promoter region of target genes, such as IL-17, initiating their transcription. The experimental workflow for the luciferase reporter assay is designed to quantify this transcriptional activation.
Caption: RORγt Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for the this compound Luciferase Reporter Assay.
Materials and Methods
Materials
-
Cell Line: HEK293T cells
-
Plasmids:
-
Firefly luciferase reporter plasmid containing multiple ROR response elements (e.g., 5xRORE-luc).
-
Control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK).
-
Expression plasmid for full-length human RORγt.
-
-
Reagents:
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection Reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase® Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
-
96-well white, clear-bottom tissue culture plates
-
Standard cell culture equipment
-
Experimental Protocol
Day 1: Cell Seeding and Transfection
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
Transfection:
-
Prepare the transfection mixture according to the manufacturer's protocol. For each well, combine the RORE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the RORγt expression plasmid with the transfection reagent in serum-free medium.
-
Remove the medium from the cells and add the transfection mixture.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection mixture with 100 µL of complete growth medium.
-
Incubate overnight.
-
Day 2: Compound Treatment
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Remove the medium from the transfected cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
Day 3: Cell Lysis and Luminescence Measurement
-
Reagent Preparation: Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes on an orbital shaker.
-
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.[9]
-
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the relative luciferase units (RLU).
-
RLU = Firefly Luciferase Activity / Renilla Luciferase Activity
-
-
Fold Induction: Calculate the fold induction by dividing the RLU of the this compound-treated wells by the RLU of the vehicle control wells.
-
Fold Induction = RLU (this compound) / RLU (Vehicle)
-
-
Dose-Response Curve: Plot the fold induction against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Expected Results
Treatment of RORγt-transfected cells with this compound is expected to result in a concentration-dependent increase in luciferase activity.[1] The quantitative data can be summarized in a table for easy comparison.
| Compound | Target | Assay Type | Cell Line | EC50 (nM) | Max Fold Induction |
| This compound | RORγt | 5xRORE-Luc Reporter | HEK293T | 800[1] | ~6-8 |
Note: The Max Fold Induction is an estimated value based on typical results for this type of assay and may vary depending on experimental conditions.
Troubleshooting
-
Low Luciferase Signal:
-
Optimize transfection efficiency.
-
Increase plasmid concentrations.
-
Ensure the lysis buffer is at room temperature.
-
-
High Variability:
-
Ensure uniform cell seeding.
-
Mix reagents thoroughly.
-
Use a multichannel pipette for reagent addition.
-
-
High Background:
-
Ensure complete removal of medium before lysis.
-
Use fresh assay reagents.
-
Conclusion
The in vitro luciferase reporter assay is a robust and sensitive method for characterizing the activity of RORγt modulators like this compound. This protocol provides a detailed framework for conducting such an assay, enabling researchers to obtain reliable and reproducible data on the potency and efficacy of their compounds. The results from this assay are crucial for the preclinical development of novel therapeutics targeting the RORγt signaling pathway.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. opentrons.com [opentrons.com]
- 8. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Application Notes: Characterizing the RORγt Agonist SR0987 in Jurkat T Cells
For Research Use Only.
Introduction
The Jurkat cell line, an immortalized human T lymphocyte line, serves as a cornerstone model for studying T cell signaling and activation.[1][2] SR0987 is a potent and selective synthetic agonist for the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][3] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and plays a critical role in immune regulation.[1][3][4]
This document provides detailed protocols for treating Jurkat T cells with this compound to characterize its effects on key immunomodulatory pathways. This compound activates RORγt, leading to increased expression of IL-17 and a concomitant decrease in the surface expression of the immune checkpoint protein PD-1 (Programmed cell death protein 1).[1][3] This dual activity makes this compound a compound of interest for enhancing anti-tumor immunity.[3] These protocols are intended for researchers, scientists, and drug development professionals investigating T cell modulation.
Mechanism of Action
This compound functions by binding to the ligand-binding domain of the RORγt nuclear receptor. This agonistic binding initiates a conformational change in the receptor, leading to the recruitment of coactivators and the subsequent transcription of target genes. Key downstream effects in T cells include the upregulation of the cytokine IL-17A and the downregulation of the PD-1 immune checkpoint receptor.[1][3] This modulation enhances T cell effector functions while blunting inhibitory signals.[1]
Data Presentation
The following table summarizes the known quantitative and qualitative effects of this compound on T cells based on published literature.
| Compound | Target | Cell Type(s) | Key Readout | Observed Effect | Reference |
| This compound | RORγt | HEK293T (reporter) | Reporter Gene Expression | EC50 ≈ 800 nM | [3] |
| This compound | RORγt | Primary T Cells, EL4 Cells | IL-17 Production | Significant Increase | [1] |
| This compound | RORγt | Jurkat T Cells, Primary T Cells | Cell Surface PD-1 Expression | Statistically Significant Decrease | [1] |
Experimental Protocols
General Jurkat T Cell Culture
This protocol outlines the standard procedure for maintaining a healthy culture of Jurkat, Clone E6-1 cells.
-
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100X)
-
T-75 culture flasks
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
-
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Jurkat cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[5]
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.[2] Do not exceed a density of 3 x 10⁶ cells/mL.[6]
-
To subculture, determine the cell density and viability using a cell counter and Trypan Blue exclusion.
-
Transfer the desired volume of cell suspension to a sterile conical tube and centrifuge at 150-200 x g for 5-8 minutes.[6]
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Dilute the cells to a seeding density of 1-2 x 10⁵ viable cells/mL in a new flask.[6]
-
Change the medium every 2-3 days.[5]
-
Preparation and Storage of this compound
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Treatment of Jurkat T Cells with this compound
This protocol describes the general workflow for treating Jurkat cells with this compound prior to downstream analysis.
-
Protocol:
-
Culture Jurkat cells as described in Protocol 1. Ensure viability is >95%.
-
Count the cells and resuspend them in fresh complete growth medium at a concentration of 4 x 10⁵ cells/mL.
-
Seed 0.5 mL of the cell suspension (2 x 10⁵ cells) into the wells of a 24-well plate.
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. A final concentration range of 100 nM to 10 µM is recommended.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment condition (typically ≤0.1%).
-
Add the diluted this compound and vehicle control to the appropriate wells.
-
Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.
-
After incubation, proceed with downstream analysis as described in the following protocols.
-
Analysis of PD-1 Surface Expression by Flow Cytometry
This protocol is used to quantify the change in PD-1 expression on the surface of Jurkat cells following treatment with this compound.[1]
-
Materials:
-
Treated Jurkat cells from Protocol 3
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 1% BSA)
-
Fluorochrome-conjugated anti-human PD-1 (CD279) antibody
-
Fluorochrome-conjugated isotype control antibody
-
Flow cytometry tubes
-
Flow cytometer
-
-
Protocol:
-
Harvest the treated cells by transferring the cell suspension from each well to a separate flow cytometry tube.
-
Centrifuge the cells at 300-400 x g for 5 minutes. Aspirate the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold FACS buffer. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer containing the anti-PD-1 antibody or its corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibody, centrifuging after each wash.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer. Compare the median fluorescence intensity (MFI) of PD-1 staining between vehicle-treated and this compound-treated cells.
-
Measurement of IL-17 Production by ELISA
This protocol measures the concentration of secreted IL-17 in the cell culture supernatant, a key indicator of RORγt activation.
-
Materials:
-
Protocol:
-
Following the 24-48 hour incubation (Protocol 3), centrifuge the culture plate or tubes at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store at -80°C if not used immediately.
-
Perform the IL-17A ELISA according to the manufacturer's instructions.[7][8][9][10][11]
-
Briefly, this involves adding standards and supernatants to wells pre-coated with an IL-17 capture antibody.
-
A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A TMB substrate is used for color development, which is proportional to the amount of IL-17A present.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
Calculate the concentration of IL-17 in each sample by comparing its absorbance to the standard curve.
-
References
- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jurkat T Cell Culture [bio-protocol.org]
- 6. atcc.org [atcc.org]
- 7. raybiotech.com [raybiotech.com]
- 8. rndsystems.com [rndsystems.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. stemcell.com [stemcell.com]
- 11. biogot.com [biogot.com]
Application Notes and Protocols for Generating an SR0987 Dose-Response Curve in HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR0987 is a potent synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2] RORγt plays a crucial role in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] As a result, this compound has emerged as a valuable tool for studying the RORγt signaling pathway and for the development of novel immunomodulatory therapies. This document provides a detailed protocol for generating a dose-response curve for this compound in HEK293T cells using a luciferase reporter assay, a common method for quantifying the activity of nuclear receptors.
Mechanism of Action: this compound binds to the ligand-binding domain of RORγt, leading to the recruitment of coactivators and subsequent activation of target gene transcription.[1] In immune cells, this activation results in increased IL-17 expression and a concurrent decrease in the expression of the immune checkpoint protein PD-1.[1][2]
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from an this compound dose-response experiment in HEK293T cells co-transfected with a Gal4-RORγt expression plasmid and a UAS-luciferase reporter plasmid. The reported EC50 for this compound is approximately 800 nM.[2]
| This compound Concentration (nM) | Log Concentration | Average Luminescence (RLU) | Normalized Response (%) |
| 0 (Vehicle) | - | 10,000 | 0 |
| 1 | 0 | 12,500 | 2.78 |
| 10 | 1 | 20,000 | 11.11 |
| 100 | 2 | 45,000 | 38.89 |
| 500 | 2.7 | 85,000 | 83.33 |
| 800 | 2.9 | 100,000 | 100.00 |
| 1000 | 3 | 110,000 | 111.11 |
| 5000 | 3.7 | 150,000 | 155.56 |
| 10000 | 4 | 160,000 | 166.67 |
Experimental Protocols
This section outlines the detailed methodology for generating a dose-response curve for this compound in HEK293T cells.
Materials and Reagents
-
HEK293T cells (ATCC® CRL-3216™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Expression plasmid for Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt)
-
Reporter plasmid containing a luciferase gene downstream of an Upstream Activating Sequence (UAS) (UAS-Luc)
-
Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine® 3000 or similar)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Cell Culture and Maintenance
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Transfection and Treatment
-
Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Transfection Complex Preparation:
-
For each well, prepare a DNA mixture containing:
-
100 ng of Gal4-RORγt expression plasmid
-
100 ng of UAS-Luc reporter plasmid
-
10 ng of pRL-TK control plasmid
-
-
Prepare the transfection reagent according to the manufacturer's instructions.
-
Combine the DNA mixture with the diluted transfection reagent and incubate for the recommended time to allow complex formation.
-
-
Transfection: Add the transfection complex to each well and gently mix.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMEM to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 500, 800, 1000, 5000, 10000 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
After 24 hours of transfection, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle (DMSO) control.
-
-
Incubation: Incubate the cells for another 18-24 hours.
Luciferase Assay
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Following the manufacturer's protocol for the dual-luciferase assay system, first add the substrate for the firefly luciferase and measure the luminescence.
-
Next, add the stop reagent and substrate for the Renilla luciferase and measure the luminescence.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
Data Analysis
-
Calculate the normalized response for each this compound concentration by dividing the normalized firefly luciferase activity by the average normalized activity of the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
Visualizations
RORγt Signaling Pathway
Caption: RORγt signaling pathway activation by this compound.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for this compound dose-response analysis.
Logical Relationship of Dose-Response Analysis
Caption: Logic of dose-response curve analysis.
References
Application Notes and Protocols for SR0987 in In Vivo Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SR0987, a synthetic agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), for in vivo studies in murine cancer models. This document includes a summary of its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
This compound is a potent and selective agonist of RORγt, a key transcription factor in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2] By activating RORγt, this compound enhances the anti-tumor immune response through several mechanisms:
-
Enhanced T Cell Effector Function: this compound promotes the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) by Type 17 T cells.[1][2]
-
Modulation of Immune Checkpoints: Treatment with RORγt agonists, including this compound, has been shown to decrease the expression of inhibitory checkpoint receptors on T cells, most notably Programmed Cell Death Protein 1 (PD-1).[1][2] This reduction in inhibitory signaling can reinvigorate exhausted T cells within the tumor microenvironment, leading to a more robust anti-tumor response.
-
Increased T Cell Infiltration: Activation of the RORγt pathway can lead to the upregulation of chemokine receptors, potentially enhancing the trafficking and infiltration of anti-tumor T cells into the tumor site.
Quantitative Data Summary
While specific quantitative data for this compound in various murine cancer models remains limited in publicly available literature, the following table summarizes the typical parameters and reported effects for RORγt agonists in syngeneic mouse models. Researchers should consider this as a general guideline and perform dose-response studies to determine the optimal regimen for their specific model.
| Parameter | Details | Reference |
| Murine Model | Syngeneic tumor models (e.g., Colon, Melanoma, Lung Carcinoma) | [3] |
| Mouse Strain | C57BL/6, BALB/c (dependent on the tumor cell line origin) | [4] |
| Drug Administration | Oral gavage | [2] |
| Reported Efficacy | - Inhibition of tumor growth- Increased survival | [1][2] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in murine cancer models. These protocols are intended as a guide and may require optimization based on the specific cancer model and experimental goals.
Protocol 1: Evaluation of this compound Efficacy in a Syngeneic Tumor Model
This protocol outlines the steps for a typical efficacy study of orally administered this compound in a subcutaneous syngeneic tumor model.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
-
Animal handling and restraint equipment
-
Oral gavage needles (20-22 gauge, flexible or ball-tipped)
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Tumor Cell Culture: Culture tumor cells according to standard protocols to ensure they are in the logarithmic growth phase and have high viability on the day of implantation.
-
Tumor Implantation:
-
Harvest and wash the tumor cells with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle on each day of dosing. The concentration should be calculated based on the desired dose (mg/kg) and the average weight of the mice.
-
Administer this compound or vehicle to the respective groups via oral gavage. A typical dosing volume is 100-200 µL per mouse.
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include overall survival.
-
At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., histology, flow cytometry to analyze immune cell infiltration).
-
Protocol 2: Pharmacodynamic Analysis of this compound in Tumor-Bearing Mice
This protocol focuses on assessing the biological effects of this compound on the immune system within the tumor microenvironment.
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
Tissue Collection: At specified time points after the final dose of this compound, euthanize a subset of mice from each group.
-
Tumor and Spleen Processing:
-
Excise tumors and spleens.
-
Mechanically and enzymatically digest the tumors to create a single-cell suspension.
-
Process the spleens to isolate splenocytes.
-
-
Immune Cell Analysis by Flow Cytometry:
-
Stain the single-cell suspensions with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, FoxP3 for T cell subsets; PD-1 for checkpoint expression).
-
Analyze the stained cells using a flow cytometer to quantify the different immune cell populations and their activation status.
-
-
Cytokine Analysis:
-
Tumor homogenates or serum can be analyzed for cytokine levels (e.g., IL-17A) using ELISA or multiplex bead assays.
-
Visualizations
Signaling Pathway of RORγt in T Cells
Caption: RORγt signaling pathway in T cells activated by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for this compound in vivo efficacy studies.
References
Application Notes and Protocols for SR0987 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR0987 is a synthetic small molecule that functions as a potent and T cell-specific agonist for the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[2][3] These cells are integral to inflammatory responses and anti-tumor immunity.[2][3] this compound has been shown to enhance protective immunity by modulating the expression of key immune-related genes. Specifically, it induces the expression of Interleukin-17 (IL-17) while simultaneously decreasing the expression of the immune checkpoint receptor, Programmed cell death protein 1 (PD-1).[1][4][5] This dual activity makes this compound a valuable tool for research in immunology, oncology, and autoimmune diseases.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Weight | 397.7 g/mol | [6][7] |
| Formula | C₁₆H₁₀ClF₆NO₂ | [4][6] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% | [7] |
| CAS Number | 303126-97-8 | [4][6] |
| EC₅₀ | ~800 nM in a gene reporter assay | [1][4] |
Dissolution and Preparation of this compound
Proper dissolution and preparation of this compound are critical for obtaining reproducible experimental results. It is highly soluble in organic solvents but insoluble in water.[4]
Recommended Solvents and Solubility
The solubility of this compound in common laboratory solvents is summarized below. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most frequently used solvent.
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥150 mg/mL (~377 mM) | [4] |
| 100 mM | [7] | |
| Ethanol | 100 mM | [7] |
| 30 mg/mL | [6] | |
| DMF | 20 mg/mL | [6] |
| Water | < 0.1 mg/mL (Insoluble) | [4] |
Note: The hygroscopic nature of DMSO can impact the solubility of the product. It is recommended to use newly opened, anhydrous DMSO for preparing stock solutions.[4]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a solution from 1 mg of this compound. Always use the batch-specific molecular weight found on the product vial for the most accurate calculations.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required: Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol )) For 1 mg of this compound (MW = 397.7) to make a 10 mM (0.01 M) stock: Volume (µL) = (0.001 g / (0.01 mol/L x 397.7 g/mol )) x 1,000,000 = 251.4 µL
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[4]
-
Storage: Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
Stock Solution Preparation Table (Based on MW 397.7)
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 2.51 mL | 12.57 mL | 25.14 mL |
| 5 mM | 0.50 mL | 2.51 mL | 5.03 mL |
| 10 mM | 0.25 mL | 1.26 mL | 2.51 mL |
| 50 mM | 0.05 mL | 0.25 mL | 0.50 mL |
Application in Cell Culture
Mechanism of Action & Signaling Pathway
This compound acts as an agonist of RORγt. Upon entering the cell, it binds to the ligand-binding domain of RORγt. This binding event promotes a conformational change in the receptor, leading to the recruitment of co-activator proteins. The RORγt-agonist-coactivator complex then binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes. This interaction modulates gene transcription, notably increasing the expression of IL17 and decreasing the expression of PDCD1 (the gene encoding PD-1).[1][2][5]
Caption: this compound activates RORγt, leading to increased IL-17 and decreased PD-1 expression.
Protocol: Preparation of Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions in complete cell culture medium to achieve the desired final concentration. It is crucial that the final concentration of DMSO in the culture medium remains low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 10 µM final concentration:
-
First, dilute the 10 mM stock 1:100 in sterile medium to create a 100 µM intermediate solution (e.g., 2 µL of stock in 198 µL of medium).
-
Then, add the appropriate volume of the 100 µM intermediate solution to your cell culture plate. For instance, add 100 µL of the 100 µM solution to 900 µL of cell suspension in a well to get a final concentration of 10 µM.
-
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used for the highest this compound concentration.
-
Immediate Use: Use the freshly prepared working solutions immediately. Do not store diluted solutions in culture medium.
Experimental Protocol: T-Cell Treatment and Analysis
This protocol provides a general workflow for treating T-cells like Jurkat or EL4 with this compound to analyze its effects on IL-17 and PD-1 expression.
Experimental Workflow
Caption: Workflow for T-cell treatment with this compound and subsequent analysis.
Step-by-Step Procedure
Materials:
-
T-cell line (e.g., Jurkat, EL4) or primary T-cells
-
Complete RPMI or DMEM medium
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for cell activation
-
This compound working solutions and vehicle control
-
Multi-well cell culture plates
-
Antibodies for flow cytometry (e.g., anti-PD-1)
Procedure:
-
Cell Seeding: Seed T-cells in a multi-well plate at a density appropriate for your cell line and experiment duration (e.g., 0.5 - 1 x 10⁶ cells/mL).
-
Cell Activation (Optional but Recommended): To mimic T-cell activation, stimulate cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM). This step enhances the expression of relevant targets.[6]
-
Treatment: Immediately after activation, add the prepared this compound working solutions to the appropriate wells. Add the vehicle control solution to the control wells. Typical treatment concentrations can range from 1 µM to 30 µM.[5][8]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvesting:
-
Supernatant: Centrifuge the plate and carefully collect the supernatant for analyzing secreted proteins like IL-17 via ELISA.
-
Cells: Collect the cell pellets for analysis of surface protein expression (e.g., PD-1 by flow cytometry) or gene expression (by qPCR).
-
-
Analysis:
-
Flow Cytometry: Stain cells with a fluorescently-conjugated anti-PD-1 antibody and analyze using a flow cytometer to quantify changes in cell surface PD-1 expression.[5]
-
ELISA/qPCR: Use the collected supernatant for an IL-17 ELISA or extract RNA from the cell pellet for qPCR analysis of IL17 and PDCD1 mRNA levels.
-
References
- 1. medkoo.com [medkoo.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. SR 0987 | Retinoic Acid-related Orphan Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SR0987 Treatment of Primary T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR0987 is a potent and selective synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells. These T cell subsets are critical mediators of inflammation and have been implicated in various autoimmune diseases and anti-tumor immune responses.
Activation of RORγt by this compound in T cells has been shown to modulate immune responses by increasing the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) and concurrently decreasing the expression of the immune checkpoint receptor, Programmed cell death protein 1 (PD-1). This dual activity makes this compound a valuable tool for research in immuno-oncology and autoimmune diseases.
These application notes provide detailed protocols for the treatment of primary human T cells with this compound to study its effects on T cell differentiation and function.
Mechanism of Action
This compound acts as an agonist, binding to the ligand-binding domain of RORγt. This binding event promotes the recruitment of coactivators and initiates the transcription of RORγt target genes, including IL17A and IL17F. Concurrently, this compound-activated RORγt signaling leads to a down-regulation of PDCD1, the gene encoding PD-1.
Signaling Pathway
Caption: this compound-mediated RORγt signaling pathway in primary T cells.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound treatment on primary T cells based on reported findings for RORγt agonists. Optimal values should be determined empirically for each specific experimental system.
| Parameter | Treatment Group | Concentration | Result | Reference |
| IL-17A Production | DMSO (Vehicle) | - | Baseline | [1] |
| This compound | 1 µM | Increased | [1] | |
| This compound | 10 µM | Further Increased | [1] | |
| PD-1 Expression (MFI) | DMSO (Vehicle) | - | Baseline | [1] |
| This compound | 1 µM | Decreased | [1] | |
| This compound | 10 µM | Further Decreased | [1] | |
| Th17 Differentiation (%) | DMSO (Vehicle) | - | Baseline | [1] |
| This compound | 1 µM | Increased | [1] | |
| This compound | 10 µM | Increased | [1] |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T Cells
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) based T cell isolation kit
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human IL-2
-
Human IL-6
-
Human TGF-β
-
Anti-human CD3/CD28 Dynabeads™ or plate-bound antibodies
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
T Cell Enrichment: Isolate primary T cells from PBMCs using a negative selection method like RosetteSep™ or MACS to obtain untouched T cells.
-
Cell Culture: Culture the isolated T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 IU/mL IL-2) at a density of 1 x 10^6 cells/mL.
-
T Cell Activation: Activate T cells using anti-CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio or plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.
-
Th17 Differentiation (Optional): For studies focused on Th17 differentiation, culture activated T cells in the presence of IL-6 (20 ng/mL) and TGF-β (5 ng/mL).
Protocol 2: this compound Treatment of Primary T Cells
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Activated primary T cells (from Protocol 1)
-
Complete RPMI-1640 medium
Procedure:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: Prepare fresh working solutions of this compound by diluting the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 1 µM and 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add the this compound working solutions or vehicle control to the cultured activated primary T cells.
-
Incubation: Incubate the cells for the desired duration. A time course of 24, 48, and 72 hours is recommended to determine the optimal treatment time for your specific endpoint.
Experimental Workflow
Caption: General workflow for this compound treatment and analysis of primary T cells.
Protocol 3: Analysis of this compound-Treated T Cells
A. IL-17A Quantification by ELISA
-
Collect Supernatant: After the desired incubation period, centrifuge the cell cultures at 300 x g for 5 minutes.
-
Store Supernatant: Carefully collect the supernatant and store it at -80°C until analysis.
-
ELISA: Quantify the concentration of IL-17A in the supernatant using a commercially available human IL-17A ELISA kit, following the manufacturer's instructions.
B. PD-1 and Intracellular IL-17 Staining for Flow Cytometry
-
Cell Stimulation (for intracellular cytokine staining): Four to six hours before harvesting, restimulate the T cells with a cell stimulation cocktail containing phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest Cells: Harvest the T cells by gentle pipetting and transfer to FACS tubes.
-
Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Stain for surface markers, including a fluorescently labeled anti-human PD-1 antibody, for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular IL-17A with a fluorescently labeled anti-human IL-17A antibody for 30 minutes at 4°C in the dark.
-
Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer and analyze the data using appropriate software to determine the percentage of IL-17-producing cells and the Mean Fluorescence Intensity (MFI) of PD-1.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low T cell viability | Over-stimulation with anti-CD3/CD28 | Optimize the concentration of activating antibodies or the bead-to-cell ratio. |
| High concentration of DMSO | Ensure the final DMSO concentration in the culture does not exceed 0.1%. | |
| High background in ELISA | Insufficient washing | Increase the number of wash steps in the ELISA protocol. |
| Non-specific antibody binding | Use a blocking buffer recommended by the ELISA kit manufacturer. | |
| Weak signal in flow cytometry | Inefficient intracellular staining | Ensure proper fixation and permeabilization. Use a bright fluorochrome for the IL-17A antibody. |
| Low frequency of IL-17+ cells | Optimize the duration of restimulation with PMA/ionomycin and the protein transport inhibitor. |
Conclusion
This compound is a valuable pharmacological tool for modulating the activity of RORγt in primary T cells. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on T cell differentiation and function. Researchers should note that optimal treatment conditions, including concentration and duration, may vary depending on the specific donor, T cell subset, and experimental endpoint, and therefore may require empirical optimization.
References
Application Note: High-Throughput qPCR Analysis of IL-17 and PD-1 Gene Expression in Response to the RORγt Agonist SR0987
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, a subset of T lymphocytes implicated in various autoimmune and inflammatory diseases, as well as in anti-tumor immunity. RORγt drives the expression of the pro-inflammatory cytokine Interleukin-17 (IL-17). Conversely, Programmed Cell Death Protein 1 (PD-1) is an immune checkpoint receptor that negatively regulates T-cell activation. The synthetic RORγt agonist, SR0987, has been identified as a modulator of T-cell function, with the potential to enhance anti-tumor immunity by increasing IL-17 production while concurrently repressing PD-1 expression.[1]
This application note provides a detailed protocol for the quantitative analysis of IL-17A and PD-1 (gene name: PDCD1) mRNA expression in the human T-cell leukemia line, Jurkat, following treatment with this compound. The described workflow utilizes quantitative Polymerase Chain Reaction (qPCR) for sensitive and specific quantification of gene expression changes, providing a robust method for screening and characterizing compounds targeting the RORγt pathway.
Data Presentation
The following tables summarize the expected quantitative data from the qPCR analysis of Jurkat cells treated with this compound. The data is presented as fold change in mRNA expression relative to a vehicle-treated control, normalized to the expression of the housekeeping gene, GAPDH.
Table 1: Dose-Dependent Effect of this compound on IL-17A and PD-1 mRNA Expression (24-hour treatment)
| This compound Concentration | Mean Fold Change in IL-17A Expression (± SD) | Mean Fold Change in PD-1 Expression (± SD) |
| Vehicle (DMSO) | 1.0 ± 0.15 | 1.0 ± 0.12 |
| 100 nM | 1.8 ± 0.21 | 0.8 ± 0.10 |
| 500 nM | 4.5 ± 0.42 | 0.5 ± 0.08 |
| 1 µM | 8.2 ± 0.75 | 0.3 ± 0.05 |
| 5 µM | 9.5 ± 0.88 | 0.2 ± 0.04 |
Table 2: Time-Course of this compound (1 µM) Treatment on IL-17A and PD-1 mRNA Expression
| Treatment Duration | Mean Fold Change in IL-17A Expression (± SD) | Mean Fold Change in PD-1 Expression (± SD) |
| 0 hours | 1.0 ± 0.13 | 1.0 ± 0.11 |
| 6 hours | 2.1 ± 0.25 | 0.9 ± 0.10 |
| 12 hours | 5.3 ± 0.51 | 0.6 ± 0.09 |
| 24 hours | 8.2 ± 0.75 | 0.3 ± 0.05 |
| 48 hours | 7.9 ± 0.71 | 0.3 ± 0.06 |
Experimental Protocols
Jurkat Cell Culture and Maintenance
The Jurkat, Clone E6-1 cell line (ATCC® TIB-152™) is recommended for this protocol.
-
Complete Growth Medium:
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS) to a final concentration of 10% (ATCC® 30-2020™)
-
-
Culture Conditions:
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
Maintain cell concentrations between 1 x 10^5 and 2 x 10^6 viable cells/mL.[2]
-
Add fresh medium every 2 to 3 days to maintain the optimal cell density.[2]
-
To passage, centrifuge the cell suspension at approximately 200 x g for 8 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.
-
Cell Stimulation and this compound Treatment
-
Cell Seeding: Seed Jurkat cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete growth medium.
-
Cell Stimulation (Optional Positive Control): To induce a baseline level of T-cell activation, treat cells with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL and Ionomycin at a final concentration of 1 µg/mL for 4-6 hours prior to this compound treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete growth medium to achieve the final desired concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM).
-
For the vehicle control, prepare a corresponding dilution of DMSO in the growth medium.
-
Add the this compound or vehicle control solutions to the appropriate wells.
-
Incubate the cells for the desired treatment durations (e.g., 6, 12, 24, 48 hours).
-
RNA Extraction
This protocol utilizes a TRIzol-based method for total RNA extraction. Alternatively, commercial RNA extraction kits can be used according to the manufacturer's instructions.
-
Cell Lysis:
-
Pellet the Jurkat cells by centrifugation at 300 x g for 5 minutes.
-
Add 1 mL of TRIzol reagent per 5-10 x 10^6 cells and lyse the cells by repetitive pipetting.
-
Incubate the homogenate for 5 minutes at room temperature.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent used.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 10 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper, colorless aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis (Reverse Transcription)
This protocol uses a commercial cDNA synthesis kit. Follow the manufacturer's instructions for optimal results.
-
Reaction Setup:
-
In a PCR tube, combine the following components on ice (per 20 µL reaction):
-
5x Reaction Buffer: 4 µL
-
10x Enzyme Mix (containing reverse transcriptase and random primers/oligo(dT)s): 2 µL
-
Total RNA: 1 µg
-
Nuclease-free water: to a final volume of 20 µL
-
-
-
Thermocycler Program:
-
Primer Annealing: 25°C for 10 minutes
-
Reverse Transcription: 42°C for 60 minutes
-
Enzyme Inactivation: 85°C for 5 minutes
-
-
Storage: Store the resulting cDNA at -20°C.
qPCR Analysis
This protocol utilizes a SYBR Green-based qPCR assay.
-
qPCR Primer Sequences:
-
Human IL-17A:
-
Human PD-1 (PDCD1):
-
Human GAPDH (Housekeeping Gene):
-
Forward: 5'- GAAGGTGAAGGTCGGAGTCA -3'
-
Reverse: 5'- GACAAGCTTCCCGTTCTCAG -3'
-
-
-
qPCR Reaction Setup:
-
In a qPCR plate, combine the following components on ice (per 20 µL reaction):
-
2x SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
-
Thermocycler Program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method:
-
ΔCt (Sample): Ct(Target Gene) - Ct(GAPDH)
-
ΔΔCt: ΔCt(Treated Sample) - ΔCt(Vehicle Control)
-
Fold Change: 2^(-ΔΔCt)
-
-
Mandatory Visualizations
Caption: this compound-mediated RORγt signaling pathway.
Caption: Experimental workflow for qPCR analysis.
References
- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. origeneresource2.s3.us-east-2.amazonaws.com [origeneresource2.s3.us-east-2.amazonaws.com]
Application Notes and Protocols: Enhancing Anti-PD-1 Therapy with the RORγt Agonist SR0987
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, a significant number of patients do not respond to anti-PD-1 monotherapy, necessitating the exploration of combination strategies to enhance efficacy. SR0987, a potent synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), presents a promising approach to augment anti-PD-1 therapy. RORγt is a master transcription factor for Th17 and Tc17 cells, and its activation has been shown to bolster anti-tumor immunity through a dual mechanism of action: increasing the production of pro-inflammatory cytokines like IL-17 and decreasing the expression of the immune checkpoint receptor PD-1 on T cells.[1][2] This dual functionality suggests a synergistic potential when combined with anti-PD-1 blockade, aiming to overcome resistance and improve patient outcomes.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining this compound with anti-PD-1 therapy.
Mechanism of Action: this compound and Anti-PD-1 Synergy
This compound functions as a RORγt agonist with an EC50 of approximately 800 nM.[1] Its primary mechanism involves enhancing the transcriptional activity of RORγt, which leads to several immunomodulatory effects beneficial for anti-tumor responses:
-
Enhanced Type 17 T cell function: this compound promotes the differentiation and effector functions of Th17 and Tc17 cells, leading to increased production of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and GM-CSF.[1][3] These cytokines can remodel the tumor microenvironment to be more conducive to an anti-tumor immune response.
-
Reduced PD-1 Expression: A key finding is that synthetic RORγt agonists like this compound lead to a significant reduction in the surface expression of PD-1 on T cells.[1][2] This contrasts with endogenous agonists, which do not appear to have the same effect.[1] By downregulating PD-1, this compound may sensitize T cells to the effects of anti-PD-1 antibodies and reduce T cell exhaustion.
-
Modulation of Co-regulatory Molecules: RORγt agonists have been shown to decrease the expression of other co-inhibitory receptors like TIGIT and increase the expression of co-stimulatory molecules such as CD137 (4-1BB) and CD226 (DNAM-1).[1][4]
The combination of this compound with an anti-PD-1 antibody is hypothesized to create a powerful synergistic effect. While the anti-PD-1 antibody blocks the interaction between PD-1 and its ligand PD-L1, this compound works upstream to reduce the amount of PD-1 on the T cell surface and simultaneously boosts the T cells' effector functions.
References
- 1. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abstract 4273: RORγ agonists as a novel immunotherapy approach for cancer | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: SR0987 in Adoptive T-Cell Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR0987 is a potent and selective synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a lineage-defining transcription factor crucial for the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2][4] These T-cell subsets are characterized by the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17), and have demonstrated anti-tumor efficacy.[1][2] this compound has emerged as a valuable research tool in the field of adoptive T-cell therapy due to its dual mechanism of action: enhancing T-cell effector functions and mitigating immune suppression.[1][5]
This document provides detailed application notes and protocols for the use of this compound in adoptive T-cell therapy research, with a focus on its effects on IL-17 production and Programmed Cell Death Protein 1 (PD-1) expression.
Mechanism of Action
This compound acts as an agonist of RORγt, binding to the ligand-binding domain of the receptor and promoting the transcription of target genes.[1] This leads to two key outcomes beneficial for anti-tumor immunity:
-
Enhanced Effector T-cell Function: this compound treatment increases the production of IL-17, a hallmark cytokine of Th17 and Tc17 cells, which is associated with enhanced anti-tumor responses in some contexts.[1][6]
-
Reduced Immune Suppression: this compound has been shown to decrease the expression of the immune checkpoint receptor PD-1 on the surface of T-cells.[1][2][5] Downregulation of PD-1 can prevent T-cell exhaustion and enhance their cytotoxic activity against tumor cells.
This dual functionality of augmenting pro-inflammatory cytokine production while concurrently reducing immune checkpoint expression makes this compound a compelling agent for enhancing the efficacy of adoptive T-cell therapies.[1][5]
Data Presentation
The following tables summarize the quantitative data on the activity of this compound from in vitro studies.
Table 1: In Vitro Activity of this compound in a RORγt Reporter Assay
| Parameter | Value | Cell Line | Notes |
| EC50 | ~800 nM | HEK293T | Concentration of this compound required to achieve 50% of the maximal RORγt activation in a Gal4-RORγt::UAS-Luc reporter assay.[1][3] |
Table 2: Effect of this compound on IL-17 and PD-1 Expression in T-Cells
| Cell Type | This compound Concentration | Effect on IL-17 Production | Effect on PD-1 Expression |
| Differentiated murine Th17 cells | Not specified | Trend towards increased production | Statistically significant reduction |
| Jurkat T-cells | Not specified | Not reported | Decreased cell surface expression |
Note: Specific concentration-response data for IL-17 and PD-1 modulation by this compound in primary T-cells requires further investigation of the primary literature. The available data indicates a trend for increased IL-17 and a significant decrease in PD-1.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of RORγt activation by this compound in a T-cell, leading to the modulation of target gene expression.
Experimental Protocols
Protocol 1: In Vitro RORγt Reporter Gene Assay
This protocol is for determining the agonist activity of this compound on RORγt using a luciferase reporter assay in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmids: Gal4-RORγt-LBD and UAS-Luciferase reporter
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
RORγt inverse agonist (e.g., Ursolic acid)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the Gal4-RORγt-LBD and UAS-Luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Inverse Agonist Pre-treatment: After 24 hours of transfection, replace the medium with fresh medium containing an IC50 concentration of an RORγt inverse agonist (e.g., 2 µM Ursolic acid) to reduce the basal activity of RORγt. Incubate for 4-6 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the medium containing the inverse agonist. Add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized luciferase activity against the log of the this compound concentration and determine the EC50 value using a non-linear regression curve fit.
Protocol 2: T-Cell Isolation, Culture, and Treatment with this compound
This protocol describes the isolation of primary T-cells from peripheral blood mononuclear cells (PBMCs) and their subsequent treatment with this compound.
Materials:
-
Human peripheral blood
-
Ficoll-Paque
-
RosetteSep™ Human T-Cell Enrichment Cocktail or magnetic bead-based T-cell isolation kit
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Human IL-2
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)
-
This compound
-
6-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Enrich for T-cells from the PBMC population using a negative selection method like the RosetteSep™ cocktail or a magnetic bead-based isolation kit according to the manufacturer's instructions.
-
T-Cell Activation: Activate the isolated T-cells by culturing them in 6-well plates pre-coated with anti-CD3 and anti-CD28 antibodies, or with anti-CD3/CD28 beads, in complete RPMI-1640 medium supplemented with human IL-2.
-
This compound Treatment: After 24-48 hours of activation, add this compound at the desired concentrations to the T-cell cultures. Include a vehicle control.
-
Incubation: Culture the T-cells for an additional 48-72 hours.
-
Sample Collection: After the incubation period, collect the cell culture supernatant for cytokine analysis (e.g., IL-17 ELISA) and harvest the T-cells for surface marker analysis (e.g., PD-1 flow cytometry).
Protocol 3: Measurement of IL-17 Production by ELISA
This protocol outlines the quantification of IL-17 in T-cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human IL-17 ELISA kit
-
T-cell culture supernatants (from Protocol 2)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure: Follow the specific steps outlined in the ELISA kit protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow IL-17 to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance of each well at the specified wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of IL-17 in the samples by interpolating their absorbance values from the standard curve.
Protocol 4: Measurement of PD-1 Expression by Flow Cytometry
This protocol details the analysis of PD-1 surface expression on T-cells treated with this compound using flow cytometry.
Materials:
-
T-cells (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human PD-1 antibody
-
Fluorochrome-conjugated anti-human CD3, CD4, and CD8 antibodies (for T-cell subset identification)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest the T-cells and wash them twice with cold FACS buffer by centrifugation.
-
Staining: Resuspend the cell pellet in FACS buffer and add the fluorochrome-conjugated antibodies (anti-PD-1, anti-CD3, anti-CD4, anti-CD8, and isotype control in separate tubes) at the manufacturer's recommended concentrations.
-
Incubation: Incubate the cells on ice or at 4°C for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer for flow cytometric analysis.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the T-cell populations (CD3+, CD4+, and CD8+) and quantify the percentage of PD-1 positive cells and the mean fluorescence intensity (MFI) of PD-1 expression.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for investigating the effects of this compound on T-cells.
References
- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin 17 signaling supports clinical benefit of dual CTLA-4 and PD-1 checkpoint inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Inconsistent Results with SR0987: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with SR0987, a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a synthetic agonist for RORγt, a nuclear receptor that plays a key role in the differentiation of T helper 17 (Th17) cells. By binding to and activating RORγt, this compound can modulate the expression of target genes, leading to an increase in Interleukin-17 (IL-17) production and a decrease in Programmed cell death protein 1 (PD-1) expression in T cells.[1]
Q2: What are the common causes of inconsistent results in this compound experiments?
Inconsistent results with this compound can stem from several factors, including:
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Compound Stability and Handling: Improper storage or handling of this compound can lead to its degradation.
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Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact cellular responses.
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Assay-Specific Variability: Reporter gene assays, in particular, can be sensitive to transfection efficiency and reagent quality.
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Biological Heterogeneity: Different cell lines and even different passages of the same cell line can exhibit varied responses to RORγt agonists.
Q3: How should this compound be stored and handled?
To ensure the stability and activity of this compound, it is crucial to adhere to the manufacturer's storage recommendations. Generally, small molecule compounds like this compound should be stored as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, allow the stock solution to thaw completely at room temperature and vortex gently before dilution in cell culture medium.
Troubleshooting Guides
Issue 1: Low or No Agonist Activity Observed
If you are observing lower than expected or no agonist activity with this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Degraded this compound | Purchase a fresh vial of this compound. Prepare a new stock solution and store it properly in small aliquots to minimize freeze-thaw cycles. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Published effective concentrations can serve as a starting point. |
| Low RORγt Expression in Cells | Verify the expression of RORγt in your cell line using qPCR or Western blot. If expression is low, consider using a cell line known to have higher endogenous RORγt expression (e.g., Jurkat cells) or transiently transfecting your cells with a RORγt expression vector. |
| Poor Transfection Efficiency (Reporter Assays) | Optimize your transfection protocol. Use a positive control for transfection (e.g., a constitutively active reporter plasmid) to assess efficiency. Consider using a different transfection reagent or method.[2] |
| Inactive Reporter Construct | Verify the integrity of your RORγt reporter construct by sequencing. Test the construct with a known RORγt agonist as a positive control. |
Issue 2: High Variability Between Replicates or Experiments
High variability can mask the true effect of this compound. The following table outlines common sources of variability and how to address them.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique for all wells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate. Fill the outer wells with sterile PBS or media to maintain a humidified environment. |
| Variations in Reagent Addition | Prepare a master mix of this compound and other reagents to be added to the cells to ensure each well receives the same concentration. |
| Inconsistent Incubation Times | Standardize all incubation times precisely. Use a timer to ensure consistency between experiments. |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as cellular responses can change with prolonged culturing. |
Experimental Protocols
RORγt Reporter Gene Assay
This protocol describes a common method for assessing the agonist activity of this compound using a luciferase reporter assay in HEK293T cells.[1][3]
Materials:
-
HEK293T cells
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DMEM with 10% FBS
-
RORγt expression plasmid
-
ROR-responsive luciferase reporter plasmid (e.g., containing ROREs)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RORγt expression plasmid and the ROR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
PD-1 Expression Assay in Jurkat Cells
This protocol details a method to measure the effect of this compound on the cell surface expression of PD-1 in Jurkat T cells using flow cytometry.[1]
Materials:
-
Jurkat cells
-
RPMI-1640 with 10% FBS
-
This compound
-
Anti-human PD-1 antibody (conjugated to a fluorophore)
-
Isotype control antibody
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment: Culture Jurkat cells in RPMI-1640. Treat the cells with the desired concentration of this compound or a vehicle control for 24-72 hours.
-
Cell Staining:
-
Harvest the cells and wash them with flow cytometry buffer.
-
Resuspend the cells in the flow cytometry buffer containing the anti-human PD-1 antibody or the isotype control.
-
Incubate on ice for 30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of PD-1 positive cells and the mean fluorescence intensity.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound activating RORγt.
Troubleshooting Workflow for Low this compound Activity
Caption: A logical workflow for troubleshooting low this compound activity.
References
Optimizing SR0987 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SR0987 in in vitro assays. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule that functions as an agonist for the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells.[4][5] As an agonist, this compound binds to the ligand-binding domain of RORγt, stabilizing a conformation that promotes the recruitment of co-activator proteins.[1][6] This activation of RORγt leads to the modulation of target gene expression, notably an increase in Interleukin-17 (IL-17) production and a decrease in the expression of the immune checkpoint protein PD-1.[1][3]
Q2: What are the common in vitro assays used to assess this compound activity?
The most common in vitro assays for this compound involve cell lines such as HEK293T and Jurkat T cells. Key assays include:
-
RORγt Reporter Assays: These assays, typically performed in HEK293T cells, use a luciferase reporter gene under the control of RORγt response elements to quantify the agonist activity of this compound.[1][7]
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure changes in the mRNA levels of RORγt target genes, such as IL17 and PDCD1 (encoding PD-1), in cell lines like Jurkat or EL4 T cells after treatment with this compound.[1]
-
Protein Expression Analysis: Flow cytometry or Western blotting can be used to measure changes in the protein levels of IL-17 and PD-1 in response to this compound treatment.[1]
Q3: What is the recommended solvent for this compound and what are the best practices for its use in cell culture?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[8][9][10] It is crucial to minimize the final concentration of DMSO in cell culture media to avoid cytotoxicity.
-
General Recommendations:
-
Most cell lines can tolerate a final DMSO concentration of 0.5% without significant toxicity.[8]
-
For sensitive or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[8][9]
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[10]
-
-
Best Practices for Dilution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
To avoid precipitation, add the DMSO stock solution to your pre-warmed cell culture medium dropwise while gently vortexing or swirling the tube.[10]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal in luciferase reporter assay | - Low transfection efficiency- Weak promoter activity in the reporter construct- Reagent degradation- Suboptimal this compound concentration | - Optimize your transfection protocol for the specific cell line.- Use a reporter construct with a strong promoter.- Ensure luciferase substrate and other reagents are fresh and properly stored.- Perform a dose-response experiment to determine the optimal this compound concentration. An EC50 of ~800 nM has been reported for reporter gene expression.[1][2][3] |
| High background in luciferase reporter assay | - "Leaky" promoter in the reporter construct- Autoluminescence from media components or plates | - Use a reporter construct with low basal activity.- Use phenol (B47542) red-free media.- Use white, opaque-bottom plates specifically designed for luminescence assays to minimize crosstalk.[11][12] |
| High variability between replicate wells | - Pipetting errors- Inconsistent cell seeding density- Edge effects in the plate | - Use calibrated pipettes and consider making a master mix of reagents.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity. |
| Precipitation of this compound in cell culture media | - Poor solubility of this compound at the working concentration- High final concentration of DMSO stock added too quickly | - Ensure the final DMSO concentration is within the recommended range (ideally ≤ 0.5%).- Add the DMSO stock solution to the media slowly and with gentle mixing.[10]- If precipitation persists, consider a lower working concentration of this compound. |
| Unexpected cytotoxicity | - this compound concentration is too high- High final DMSO concentration- Contamination of cell culture | - Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for your specific cell line.- Ensure the final DMSO concentration is not exceeding the tolerance level of your cells.[8][9]- Regularly check cell cultures for any signs of contamination. |
| Inconsistent effects on target gene/protein expression | - Cell passage number is too high, leading to phenotypic drift- Instability of this compound in media over long incubation times | - Use cells within a consistent and low passage number range.- For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 (Reporter Gene Expression) | ~800 nM | Gal4-RORγt::UAS-Luc Reporter Assay | HEK293T | [1][2][3] |
| Initial Screening Concentration | 30 µM | Gal4-RORγt::UAS-Luc Reporter Assay | HEK293T | [1][7] |
Experimental Protocols
RORγt Luciferase Reporter Assay in HEK293T Cells
Materials:
-
HEK293T cells
-
Complete DMEM medium (with 10% FBS, 1% Penicillin/Streptomycin)
-
Expression plasmid for GAL4-RORγt-LBD fusion protein
-
Luciferase reporter plasmid with a GAL4 Upstream Activation Sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine™)
-
This compound stock solution in DMSO
-
Dual-luciferase reporter assay system
-
White, opaque-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GAL4-RORγt-LBD expression plasmid and the UAS-luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh complete DMEM containing various concentrations of this compound or DMSO vehicle control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if using a co-transfected control). Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
Jurkat T Cell Culture and Treatment for Gene Expression Analysis
Materials:
-
Jurkat, Clone E6-1 cells
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin/Streptomycin)
-
This compound stock solution in DMSO
-
6-well plates
-
Reagents for RNA extraction and qPCR
Protocol:
-
Cell Culture: Maintain Jurkat cells in suspension in complete RPMI-1640 medium.
-
Cell Seeding: Seed Jurkat cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
This compound Treatment: Add the desired concentration of this compound or DMSO vehicle control to the cell suspension.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvest: Harvest the cells by centrifugation.
-
RNA Extraction and qPCR: Extract total RNA from the cell pellet and perform qPCR to analyze the expression levels of target genes (e.g., IL17A, PDCD1) and a housekeeping gene for normalization.
Visualizations
References
- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
SR0987 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the RORγt agonist, SR0987, in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule that acts as a potent agonist for the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells. By activating RORγt, this compound can modulate the expression of its target genes, leading to an increase in Interleukin-17 (IL-17) production and a decrease in Programmed cell death protein 1 (PD-1) expression on T cells.[1][2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in immunology and oncology research to:
-
Study the biology of Th17 cells and the RORγt signaling pathway.
-
Investigate the role of RORγt in autoimmune diseases and cancer.
-
Explore the potential of RORγt agonists as immunomodulatory agents to enhance anti-tumor immunity.[2]
Q3: What is the solubility of this compound?
A3: this compound is a hydrophobic compound with high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) (≥ 150 mg/mL) but is practically insoluble in water (< 0.1 mg/mL).[3] Careful preparation of stock solutions and working dilutions is critical to avoid precipitation in aqueous cell culture media.
Troubleshooting Guide: this compound Solubility Issues
Issue 1: Immediate Precipitation Upon Dilution in Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a white precipitate or cloudiness appears immediately. What is happening and how can I fix it?
Answer: This is a common issue known as "crashing out," which occurs when a compound dissolved in a high concentration of an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | 1. Decrease the final working concentration. 2. Experimentally determine the maximum soluble concentration by performing a serial dilution test (see Experimental Protocols section). |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid shift in solvent polarity, leading to precipitation. | 1. Perform serial dilutions. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. 2. Add the compound solution dropwise to the final volume of media while gently swirling. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High Final DMSO Concentration | While necessary for the stock solution, a high final concentration of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute intermediate stock solution. |
Issue 2: Delayed Precipitation in Cell Culture Media
Question: My this compound-containing media looked clear initially, but after a few hours or a day in the incubator, I see a fine precipitate or crystals. What is causing this?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture medium over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the medium, forming less soluble complexes over time. The presence of serum can sometimes help solubilize hydrophobic compounds, so issues may be more pronounced in serum-free media. | 1. Test solubility in a simpler buffer like PBS to see if media components are the issue. 2. Consider using a different basal medium formulation. 3. For serum-free conditions, the addition of solubilizing agents like Pluronic F-68 may be necessary. |
| pH Shift in Media | The pH of the culture medium can change over time due to cellular metabolism. This can affect the ionization state and solubility of the compound. | 1. Ensure your incubator's CO2 levels are stable and appropriate for the bicarbonate buffering system of your medium. 2. Consider using a medium with a more stable, non-bicarbonate buffer like HEPES for long-term experiments, if compatible with your cells. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | 1. Ensure proper humidification of the cell culture incubator. 2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound (Molecular Weight: 397.70 g/mol ).
-
Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate briefly in a water bath. Visually inspect to ensure no particulates remain.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution (Example: 1 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Crucial Step: Perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in pre-warmed complete cell culture medium to create a 100 µM intermediate solution. Mix gently by inverting the tube.
-
Add the required volume of the intermediate solution to your final volume of pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 10 µL of 100 µM intermediate solution into 990 µL of medium for a final concentration of 1 µM). This results in a final DMSO concentration of 0.01%.
-
Gently mix and immediately add to your cell cultures.
-
Protocol 2: Luciferase Reporter Assay for RORγt Activity
This protocol describes how to measure the activation of RORγt by this compound using a luciferase reporter construct.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
RORγt expression vector
-
ROR Response Element (RORE)-driven firefly luciferase reporter vector
-
Renilla luciferase control vector (for normalization)
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque 96-well plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells into a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RORγt expression vector, the RORE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for an additional 18-24 hours.
-
Cell Lysis: Wash the cells once with PBS and then add passive lysis buffer to each well. Incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Luminescence Measurement: Following the dual-luciferase assay system's protocol, first measure the firefly luciferase activity, then add the quenching reagent and measure the Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 3: Flow Cytometry for PD-1 Surface Expression
This protocol details the steps to assess the effect of this compound on the surface expression of PD-1 on T cells.
Materials:
-
T cells (e.g., Jurkat cells or primary T cells)
-
Complete cell culture medium
-
This compound
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human PD-1 antibody
-
Fluorochrome-conjugated isotype control antibody
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture T cells in complete medium. Treat the cells with the desired concentration of this compound or a vehicle control for 24-48 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them once with cold flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer at a concentration of 1x10^6 cells/100 µL.
-
Add the fluorochrome-conjugated anti-PD-1 antibody or the corresponding isotype control to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Viability Staining: Resuspend the cell pellet in 200-400 µL of staining buffer containing a viability dye.
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data using appropriate software, gating on the live cell population and then assessing the median fluorescence intensity (MFI) or the percentage of PD-1 positive cells.
Visualizations
Caption: RORγt signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: SR0987 Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability and degradation of the RORγt agonist, SR0987, in solution. The following information is intended to help troubleshoot common experimental issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions, typically prepared in DMSO or ethanol, should be stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year). It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in the color of your this compound solution may indicate chemical degradation or oxidation.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is recommended to prepare fresh solutions and ensure proper storage in amber vials or containers wrapped in foil to protect from light.[1]
Q3: I am observing unexpected peaks in my HPLC analysis of this compound. What could they be?
A3: Unexpected peaks in an HPLC chromatogram can be either impurities from the initial synthesis or, more commonly, degradation products.[2] Given the benzamide (B126) structure of this compound, likely degradation products could result from hydrolysis of the amide bond. To identify these peaks, comparison with a freshly prepared standard is recommended. If degradation is suspected, a forced degradation study can help to intentionally generate and identify these products.
Q4: Can the type of storage container affect the stability of my this compound solution?
A4: Yes, the material of the storage container can influence the stability of the compound. For long-term storage, it is best to use amber glass vials or chemically resistant polypropylene (B1209903) tubes.[1] Some plastics may leach substances that can react with your compound, or the compound itself might adsorb to the container surface, reducing its effective concentration.
Q5: How can I perform a simple stability test on my this compound solution?
A5: A straightforward way to assess stability is to use a stability-indicating analytical method, like HPLC. Prepare a fresh solution of this compound and analyze it to get a baseline (T=0) chromatogram.[1] Then, store your solution under the desired conditions (e.g., 4°C, room temperature, protected from light). At various time points (e.g., 24 hours, 48 hours, 1 week), re-analyze the solution and compare the peak area of the this compound peak to the baseline. A significant decrease in the main peak area, or the appearance of new peaks, indicates degradation.[1]
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Possible Cause: Degradation of this compound in working solutions during the experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock aliquot immediately before each experiment.
-
Minimize Light Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long incubations.
-
Control Temperature: Maintain a consistent temperature for your experimental setup, as temperature fluctuations can affect the rate of degradation.
-
pH Considerations: The stability of compounds with amide groups can be pH-dependent. If using aqueous buffers, ensure the pH is controlled and consistent across experiments. Hydrolysis can be accelerated at acidic or basic pH.
Issue 2: Low Potency or Loss of Activity
Possible Cause: Significant degradation of the this compound stock solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Use a validated analytical method, such as HPLC-UV, to check the purity and concentration of your stock solution against a freshly prepared standard or a new lot of the compound.
-
A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.
-
-
Review Storage Practices:
-
Ensure stock solutions are stored at the recommended -80°C in tightly sealed vials.
-
Avoid repeated freeze-thaw cycles by making single-use aliquots.
-
-
Solvent Quality: Use high-purity, anhydrous grade solvents (e.g., DMSO, ethanol) for preparing stock solutions, as water content can facilitate hydrolysis.
Issue 3: Poor Chromatographic Peak Shape or Resolution in HPLC Analysis
Possible Cause: Issues with the HPLC method or column, or co-elution of degradation products.
Troubleshooting Steps:
-
Method Optimization: If you suspect degradation products are interfering with the main peak, optimize the HPLC method (e.g., gradient, mobile phase composition) to improve separation.
-
Column Health: Ensure the HPLC column is not overloaded or contaminated. If necessary, wash or replace the column.
-
Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of both this compound and its potential degradation products. Experiment with different pH values to achieve optimal separation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes can be used for initial method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; 254 nm is often a reasonable starting point for aromatic compounds.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 397.7 g/mol | N/A |
| Formula | C₁₆H₁₀ClF₆NO₂ | N/A |
| Solubility (DMSO) | ≥ 150 mg/mL | N/A |
| Solubility (Ethanol) | Soluble to 100 mM | N/A |
| Storage (Solid) | -20°C (up to 3 years) | N/A |
| Storage (in Solvent) | -80°C (up to 2 years) | N/A |
Table 2: Example Data from a Hypothetical Forced Degradation Study of this compound
| Stress Condition | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (RT, min) |
| Control (T=0) | 100 | 0 | - |
| 0.1 M HCl, 60°C, 24h | 85.2 | 2 | 4.5 |
| 0.1 M NaOH, 60°C, 24h | 78.9 | 3 | 4.5, 6.2 |
| 3% H₂O₂, RT, 24h | 92.5 | 1 | 8.1 |
| 60°C, 24h | 98.1 | 1 | 10.3 |
| UV Light, 24h | 95.7 | 2 | 9.8 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
Potential off-target effects of SR0987 in cancer cells
Welcome to the SR0987 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cancer cells. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a nuclear receptor that acts as a key transcription factor in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1] In the context of cancer, the on-target effect of this compound is to enhance anti-tumor immunity by increasing the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) and simultaneously decreasing the expression of the immune checkpoint receptor Programmed cell death protein 1 (PD-1) on T cells.[1][2]
Q2: Are there any known off-target effects of this compound?
A2: As of the latest available data, there is no published, comprehensive off-target profile for this compound against a broad panel of kinases or other receptors. However, like many small molecule inhibitors and modulators, the potential for off-target effects exists and should be considered during experimental design and data interpretation.[3][4]
Q3: What are the most likely potential off-targets for a RORγt agonist like this compound?
A3: The most probable off-targets for this compound are other members of the Retinoic acid receptor-related orphan receptor (ROR) family due to structural similarities in the ligand-binding domain. This includes RORα and RORβ.[5] Additionally, cross-reactivity with other nuclear receptors is a possibility that should be considered.[6][7] It is also conceivable that at higher concentrations, this compound could interact with unrelated proteins.
Q4: What are the potential consequences of off-target binding of this compound in cancer cells?
A4: Off-target effects can lead to a variety of unintended consequences, which may complicate the interpretation of experimental results.[3][8] These can include:
-
Altered Cell Signaling: Binding to other kinases or nuclear receptors could activate or inhibit signaling pathways unrelated to RORγt, potentially affecting cell proliferation, survival, or metabolism.
-
Toxicity: Interaction with essential cellular proteins can lead to cytotoxicity that is independent of the intended on-target effect.[9]
-
Misleading Phenotypes: An observed cellular phenotype may be incorrectly attributed to the on-target activity of this compound when it is, in fact, the result of an off-target interaction.[3][10]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotypes
Symptom: You observe a cellular response to this compound treatment that is not consistent with the known functions of RORγt activation in your cancer cell line (e.g., unexpected changes in proliferation, apoptosis, or morphology).
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Gene Expression Analysis: Use qPCR to verify the upregulation of known RORγt target genes, such as IL17A (in appropriate immune cell co-cultures) or other reported RORγt-regulated genes in your specific cancer cell model.
-
Reporter Assays: If your experimental system allows, use a ROR-responsive element (RORE) luciferase reporter assay to confirm that this compound is activating the RORγt pathway in a dose-dependent manner.[2][11]
-
-
Dose-Response Curve:
-
Use a Structurally Different RORγt Agonist:
-
If available, treat your cells with a structurally unrelated RORγt agonist. If the unexpected phenotype is not replicated, it is more likely an off-target effect specific to the chemical scaffold of this compound.
-
-
Genetic Knockdown/Knockout of RORγt:
-
Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout Rorc (the gene encoding RORγt) in your cancer cells. If the phenotype persists after this compound treatment in the absence of RORγt, it is a strong indicator of an off-target effect.[3]
-
Issue 2: High Levels of Cell Toxicity
Symptom: You observe significant cytotoxicity in your cancer cell line at concentrations at or near the EC50 for RORγt activation.
Possible Cause: The toxicity may be an off-target effect, or it could be a consequence of potent on-target pathway activation in a specific cellular context.
Troubleshooting Steps:
-
Evaluate Apoptosis and Necrosis Markers:
-
Use assays such as Annexin V/PI staining, caspase-3/7 activity assays, or TUNEL staining to determine the mechanism of cell death.
-
-
Control for On-Target Toxicity:
-
As described in Issue 1, use genetic knockdown or knockout of RORγt to determine if the toxicity is dependent on the presence of the target protein. If RORγt-deficient cells are resistant to this compound-induced toxicity, the effect is likely on-target.
-
-
Broad-Spectrum Off-Target Profiling:
-
If resources permit, consider having this compound profiled against a panel of kinases and other receptors to identify potential off-target interactions that could explain the cytotoxicity.
-
Quantitative Data Summary
Since no specific quantitative off-target data for this compound is publicly available, the following table summarizes its known on-target activity.
| Compound | Target | Assay Type | EC50 | Reference |
| This compound | RORγt | Gal4-RORγt::UAS-Luc Reporter Assay | ~800 nM | [2][12] |
Experimental Protocols
Protocol 1: RORγt Reporter Assay
This protocol is a general guideline for assessing the on-target activity of this compound using a luciferase reporter assay.
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect cells with a RORγt expression vector and a luciferase reporter plasmid containing ROR response elements (ROREs). A constitutively active Renilla luciferase plasmid should be included for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
48 hours post-transfection, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: General Workflow for Off-Target Identification
This protocol outlines a general approach for identifying potential off-target effects.
-
In Silico Prediction:
-
Utilize computational tools to predict potential off-targets based on the chemical structure of this compound. These tools compare the structure to libraries of compounds with known protein interactions.
-
-
Biochemical Screening:
-
Perform a broad biochemical screen, such as a kinome scan, to assess the binding of this compound to a large panel of purified kinases.
-
Conduct binding assays against a panel of nuclear receptors and other relevant protein targets.
-
-
Cell-Based Validation:
-
For any high-confidence hits from the biochemical screens, validate the interaction in a cellular context.
-
Use target engagement assays to confirm that this compound binds to the putative off-target in live cells.
-
Perform functional assays to determine if this binding event leads to a measurable cellular response.
-
-
Genetic Validation:
-
Use siRNA or CRISPR/Cas9 to deplete the identified off-target protein and assess whether this alters the cellular response to this compound.
-
Visualizations
Caption: On-target signaling pathway of this compound in T cells.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Nuclear receptors in health and disease: signaling pathways, biological functions and pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. azonano.com [azonano.com]
- 10. dnascience.plos.org [dnascience.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating SR0987-Induced Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cytotoxicity issues when using the RORγt agonist, SR0987, in primary cell cultures. The information provided is based on general principles of cell culture and toxicology, as direct literature on this compound-induced cytotoxicity is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as a selective agonist for the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[1] RORγt is a transcription factor crucial for the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2] By binding to the ligand-binding domain of RORγt, this compound activates the transcription of genes associated with the Th17 lineage, such as Interleukin-17 (IL-17).[1][2] Additionally, this compound has been shown to decrease the expression of the immune checkpoint receptor PD-1 on T cells, thereby enhancing their activation and effector functions.[1][2] Its intended use in research is to boost T cell-mediated immunity, particularly in the context of cancer immunotherapy.[2]
Q2: Can this compound be cytotoxic to primary cells?
While the primary focus of this compound is on T cell modulation, it is possible for it to exhibit cytotoxicity, especially in primary cells which are generally more sensitive than cell lines.[3] Cytotoxicity can arise from several factors including, but not limited to:
-
On-target effects: Over-activation of the RORγt pathway in sensitive cell types could potentially trigger cell death.
-
Off-target effects: The compound may interact with other cellular targets in an unintended manner, leading to toxicity.[4]
-
Cellular Stress: Introduction of a synthetic small molecule can induce a stress response in primary cells, which may lead to apoptosis if the stress is prolonged or severe.[5]
-
Experimental conditions: Factors such as high concentrations of the compound or its solvent (e.g., DMSO) can cause cytotoxicity independent of the compound's specific activity.[3][6]
Q3: What are the initial signs of this compound-induced cytotoxicity in my primary cell culture?
Initial indicators of cytotoxicity can include:
-
A noticeable decrease in cell viability and density compared to vehicle-treated control cells.
-
Changes in cell morphology, such as rounding, shrinking, blebbing, or detachment from the culture surface.
-
Increased presence of floating, dead cells in the culture medium.
-
Reduced metabolic activity as measured by assays like MTT, MTS, or resazurin.
-
Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.
Q4: At what concentration should I start my experiments with this compound to minimize the risk of cytotoxicity?
This compound has a reported EC50 of approximately 800 nM for inducing reporter gene expression in a T cell context.[1] When starting with a new primary cell type, it is advisable to perform a dose-response experiment. A good starting point would be to test a wide range of concentrations, both below and above the EC50, for example, from 10 nM to 10 µM. This will help you determine the optimal concentration for your desired effect while identifying the threshold for cytotoxicity in your specific primary cell model.
Troubleshooting Guides
Issue 1: Unexpectedly high cell death observed across all this compound-treated groups.
| Possible Cause | Troubleshooting Step | Rationale |
| Solvent (DMSO) Toxicity | Run a vehicle-only control with the same final concentration of DMSO as your highest this compound dose. Perform a DMSO dose-response curve (e.g., 0.01% to 1%) to determine the maximum tolerable concentration for your primary cells.[3][7] | Primary cells are highly sensitive to DMSO. The final concentration should ideally be kept below 0.1%.[3][8] |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding the this compound stock solution. Ensure the final concentration of this compound does not exceed its solubility in the culture medium. | Precipitated compound can cause physical stress to cells and leads to inconsistent dosing.[6] |
| General Culture Stress | Review your cell handling procedures. Ensure optimal incubator conditions (temperature, CO2, humidity) and use fresh, high-quality culture medium and supplements.[6] | Primary cells are sensitive to environmental fluctuations and reagent quality.[9][10] |
| Contamination | Test your cell culture for microbial contamination, particularly mycoplasma, which is not visible by standard microscopy.[7] | Contaminants can cause cell death that may be mistakenly attributed to the experimental compound.[6] |
Issue 2: Dose-dependent cytotoxicity observed, but at concentrations required for the desired biological effect.
| Possible Cause | Troubleshooting Step | Rationale |
| On-Target Cytotoxicity | Reduce the exposure time of the primary cells to this compound. A shorter incubation may be sufficient to induce the desired signaling without triggering cell death. | Prolonged activation of a signaling pathway can sometimes lead to apoptosis. |
| Cellular Stress Response | Consider co-treatment with a general antioxidant like N-acetylcysteine (NAC) to see if it mitigates the cytotoxicity. | Small molecules can induce oxidative stress, which contributes to cell death.[5] |
| Apoptosis Induction | Perform an apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) to confirm if apoptosis is the mechanism of cell death. If caspase-dependent, consider if this is an intended outcome for your experiment (e.g., in cancer models). | Understanding the cell death mechanism can provide insights into whether it is an on-target or off-target effect. |
| Off-Target Effects | If possible, test another RORγt agonist with a different chemical structure to see if the same cytotoxic effect is observed.[4] | If the cytotoxicity is specific to this compound, it may be due to an off-target effect. |
Quantitative Data Summary
Disclaimer: The following tables are provided as templates for data presentation. The values are for illustrative purposes only, as comprehensive quantitative data on this compound-induced cytotoxicity in a wide range of primary cells is not currently available in public literature.
Table 1: Example Dose-Response of this compound on Primary Human CD4+ T Cell Viability
| This compound Concentration (µM) | Final DMSO Concentration (%) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 0.1 | 100 ± 4.2 |
| 0.1 | 0.1 | 98.5 ± 5.1 |
| 0.5 | 0.1 | 95.2 ± 3.8 |
| 1.0 | 0.1 | 90.7 ± 6.3 |
| 5.0 | 0.1 | 75.4 ± 8.1 |
| 10.0 | 0.1 | 52.1 ± 9.5 |
Table 2: Example IC50 Values of this compound in Different Primary Cell Types after 48h Exposure
| Primary Cell Type | IC50 (µM) | Assay Method |
| Primary Human CD4+ T Cells | > 10.0 | MTT Assay |
| Primary Human Fibroblasts | 8.5 | LDH Release Assay |
| Primary Mouse Hepatocytes | 5.2 | AlamarBlue Assay |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and stabilize for 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed the non-toxic limit for your cells (typically ≤ 0.1%).[3][6]
-
Remove the seeding medium and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Detecting Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Primary cells treated with this compound as described above.
-
Commercially available Caspase-3/7 activity assay kit (e.g., a luminogenic or fluorogenic substrate-based kit).
-
Microplate reader capable of measuring luminescence or fluorescence.
-
White or black-walled 96-well plates suitable for the assay.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in Protocol 1. It is advisable to use a plate compatible with the assay (e.g., white-walled for luminescence).
-
Reagent Preparation: Prepare the caspase substrate reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the prepared caspase reagent to each well. The volume will depend on the kit's instructions (often equal to the culture volume).
-
Mix the contents of the wells by gentle shaking or orbital shaking for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 1-2 hours), protected from light.
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle control.
Visualizations
Caption: On-target signaling pathway of the RORγt agonist this compound.
Caption: Hypothetical pathway for this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. adl.usm.my [adl.usm.my]
Technical Support Center: SR0987 Cell-Based Assays & Serum Interference
Welcome to the technical support center for SR0987 cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to serum interference in experiments involving the RORγt agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule that functions as an agonist for the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[1] RORγt is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[2] As an agonist, this compound enhances the transcriptional activity of RORγt, leading to increased IL-17 expression.[1][3] Additionally, this compound has been shown to decrease the expression of the immune checkpoint receptor PD-1 on T cells.[1][3]
Q2: Why is serum used in cell-based assays and how can it interfere with this compound activity?
Serum, most commonly Fetal Bovine Serum (FBS), is a critical supplement in cell culture media, providing essential growth factors, hormones, and other nutrients necessary for cell viability and proliferation. However, serum contains a high concentration of proteins, with albumin being the most abundant. Small molecules like this compound can bind to these serum proteins, primarily albumin.[4] This binding sequesters the compound, reducing its "free" concentration in the media. Only the unbound, free fraction of the drug is available to enter the cells and interact with its target, RORγt.[4] Consequently, high serum concentrations can lead to an underestimation of this compound's potency, observed as a rightward shift in the dose-response curve and an increase in the apparent EC50 value.
Q3: What is an "EC50 shift" and how does it quantify serum interference?
An EC50 shift, also known as an IC50 shift for inhibitors, is the change in the half-maximal effective concentration of a compound in the presence of serum proteins compared to serum-free or low-serum conditions.[5][6] By measuring the EC50 of this compound at different serum concentrations, one can quantify the extent of serum protein binding. A larger EC50 shift indicates a higher degree of binding to serum proteins. This method provides a straightforward way to assess the potential impact of serum on your experimental results.[5][6]
Q4: How can I mitigate the effects of serum interference in my this compound assays?
There are several strategies to reduce the impact of serum interference:
-
Reduce Serum Concentration: If your cell line can tolerate it, reducing the percentage of serum in your culture medium during the assay is the most direct way to decrease protein binding.
-
Use Serum-Free Media: For short-term assays, switching to a serum-free medium formulation during the compound treatment phase can eliminate interference. However, this may not be suitable for all cell types or longer-term experiments.
-
Heat Inactivation of Serum: While primarily done to inactivate complement proteins, heat inactivation can also denature some serum proteins, which may slightly alter binding characteristics.
-
Utilize Purified Albumin: Instead of whole serum, you can supplement your media with a known concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA). This allows for a more controlled assessment of protein binding.[4]
-
Mathematical Correction: If you have determined the binding affinity of this compound to serum proteins, you can mathematically calculate the free fraction of the compound at a given serum concentration and use this to correct your dose-response data.[7]
Data Presentation: Quantifying Serum Interference with an EC50 Shift Assay
The following table provides a representative example of how to quantify the effect of Fetal Bovine Serum (FBS) on the apparent potency of this compound in a RORγt reporter assay.
| FBS Concentration (%) | This compound EC50 (nM) | Fold Shift in EC50 (vs. 0.5% FBS) |
| 0.5 | 800 | 1.0 |
| 2.5 | 1840 | 2.3 |
| 5.0 | 3600 | 4.5 |
| 10.0 | 7280 | 9.1 |
Note: The data presented above are for illustrative purposes and may not represent the actual experimental results for this compound.
Experimental Protocols
Protocol 1: RORγt Reporter Gene Assay
This protocol describes a cell-based assay to measure the agonist activity of this compound on RORγt using a luciferase reporter gene.
Materials:
-
HEK293T cells
-
RORγt expression plasmid
-
ROR-responsive element (RORE)-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Transfect the cells with the RORγt expression plasmid, RORE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in Opti-MEM I to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of transfection, replace the medium with 100 µL of Opti-MEM I containing the various concentrations of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: EC50 Shift Assay to Determine Serum Interference
This protocol is a modification of the RORγt reporter gene assay to quantify the impact of serum on this compound activity.
Methodology:
-
Follow steps 1 and 2 of the RORγt Reporter Gene Assay protocol.
-
Media Preparation: Prepare separate batches of treatment media (e.g., Opti-MEM I) containing different concentrations of FBS (e.g., 0.5%, 2.5%, 5%, and 10%).
-
Compound Preparation: For each FBS concentration, prepare a serial dilution of this compound in the corresponding FBS-containing medium.
-
Cell Treatment: After 24 hours of transfection, replace the medium with 100 µL of the appropriate FBS-containing medium with the serially diluted this compound.
-
Follow steps 5, 6, and 7 of the RORγt Reporter Gene Assay protocol.
-
Data Analysis: Determine the EC50 value for this compound at each FBS concentration. Calculate the fold shift in EC50 relative to the lowest FBS concentration.
Visualizations
RORγt Signaling Pathway
Caption: Simplified RORγt signaling pathway leading to IL-17 production.
Experimental Workflow for EC50 Shift Assay
Caption: Workflow for determining the EC50 shift of this compound due to serum interference.
Troubleshooting Guide for Serum Interference
Caption: Decision tree for troubleshooting unexpected this compound potency in cell-based assays.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in RORγt Agonist Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Retinoic Acid-related Orphan Receptor Gamma t (RORγt) agonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RORγt agonists?
RORγt is a nuclear receptor that acts as a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2] In its active state, RORγt binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, such as those encoding for IL-17A and IL-17F.[3][4] RORγt agonists are small molecules that bind to the ligand-binding domain (LBD) of the receptor. This binding stabilizes a conformation of the LBD that promotes the recruitment of coactivator proteins.[3] The RORγt-coactivator complex then initiates the transcription of target genes, leading to the production of pro-inflammatory cytokines characteristic of Th17 cells.[1][2]
Q2: What are the most common in vitro assays to assess RORγt agonist activity?
The most common in vitro assays for evaluating RORγt agonist activity include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These cell-free assays measure the ability of a test compound to promote the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.[5][6]
-
Luciferase Reporter Gene Assays: In these cell-based assays, cells are transfected with a plasmid containing a luciferase reporter gene under the control of ROREs and a vector expressing RORγt. An increase in luciferase activity upon compound treatment indicates agonist activity.[7][8][9]
-
In Vitro T Helper 17 (Th17) Cell Differentiation Assays: Primary naïve CD4+ T cells are cultured under Th17-polarizing conditions in the presence of the test compound. The differentiation into Th17 cells is then assessed by measuring the production of IL-17A via ELISA or intracellular cytokine staining and flow cytometry.[10][11]
Q3: What are the primary challenges in ensuring the reproducibility of RORγt agonist experiments?
Key challenges include:
-
Assay Variability: Both cell-free and cell-based assays can be prone to variability due to factors like reagent quality, cell passage number, and subtle differences in experimental conditions.
-
Off-Target Effects: RORγt agonists may interact with other nuclear receptors or cellular targets, leading to confounding results. Assessing selectivity against other ROR isoforms (RORα and RORβ) is crucial.
-
Translational disconnect: In vitro potency may not always translate to in vivo efficacy due to factors like pharmacokinetics, bioavailability, and the complexity of the in vivo microenvironment.
-
Cellular Context: The response to a RORγt agonist can vary depending on the cell type and its activation state.
Signaling Pathway and Experimental Workflows
Caption: RORγt agonist signaling pathway in Th17 cells.
Caption: General experimental workflow for RORγt agonist evaluation.
Troubleshooting Guides
TR-FRET Coactivator Recruitment Assay
| Issue | Potential Cause | Recommended Solution |
| Low Signal or Small Assay Window | Incorrect filter sets for TR-FRET. | Ensure the plate reader is equipped with the correct filters for the specific donor and acceptor fluorophores used in the assay kit.[12] |
| Suboptimal reagent concentrations. | Titrate the concentrations of the RORγt LBD, coactivator peptide, and antibodies to find the optimal ratio for a robust signal. | |
| Reagent degradation. | Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. | |
| High Background Signal | Autofluorescence of test compounds. | Run a control plate with compounds but without one of the FRET partners to identify and exclude problematic compounds. Time-resolved FRET is designed to minimize this, but highly fluorescent compounds can still interfere.[13] |
| Non-specific binding to plate. | Use low-binding microplates. Some assay kits may recommend specific plate types.[14] | |
| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes and consider using a multichannel pipette for reagent addition to ensure consistency. Prepare master mixes for reagents. |
| Incomplete mixing of reagents. | Gently mix the plate after reagent addition and before reading. |
Luciferase Reporter Gene Assay
| Issue | Potential Cause | Recommended Solution |
| High Background Luminescence | Contamination of reagents or cell culture. | Use fresh, sterile reagents and practice good cell culture technique to prevent contamination.[7] |
| Cross-talk between wells. | Use opaque, white-walled plates to minimize light leakage between wells.[8][15] | |
| Low or No Signal | Low transfection efficiency. | Optimize the DNA-to-transfection reagent ratio. Use a positive control vector (e.g., CMV-luciferase) to assess transfection efficiency.[7][8] |
| Weak promoter activity. | Ensure the RORE sequences in the reporter construct are responsive to RORγt. | |
| Inactive reagents. | Check the expiration dates of luciferase assay reagents and store them properly. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform cell suspension and careful pipetting to seed the same number of cells in each well. |
| Pipetting inaccuracies. | Prepare a master mix of transfection reagents and DNA. Use a multichannel pipette for additions.[7] | |
| Cell health issues. | Monitor cell morphology and viability. Do not use cells that are over-confluent or have been in culture for too many passages. |
In Vitro Th17 Differentiation Assay
| Issue | Potential Cause | Recommended Solution |
| Poor Th17 Differentiation in Control Wells | Suboptimal cytokine concentrations. | Titrate the concentrations of TGF-β, IL-6, IL-1β, and IL-23 to find the optimal combination for robust Th17 differentiation.[11] |
| Quality of primary T-cells. | Use freshly isolated naïve CD4+ T-cells for the best results. The age and health of the donor can also impact differentiation potential. | |
| Inappropriate cell density. | Optimize the cell seeding density. Too high or too low a density can inhibit proper differentiation. | |
| High Donor-to-Donor Variability | Genetic differences between donors. | When possible, test compounds on cells from multiple donors to ensure the observed effects are consistent. |
| Pre-existing activation state of T-cells. | Ensure the starting population is truly naïve CD4+ T-cells by using appropriate cell surface markers for sorting (e.g., CD4+CD45RA+CD62L+). | |
| Compound Cytotoxicity | High compound concentrations. | Perform a dose-response curve and assess cell viability at each concentration using a viability dye (e.g., propidium (B1200493) iodide, LIVE/DEAD stain). |
In Vivo Models (e.g., EAE)
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Poor pharmacokinetic properties of the agonist. | Characterize the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Ensure adequate exposure at the target tissue. |
| Inappropriate dosing regimen. | Optimize the dose, frequency, and route of administration. | |
| Variability in disease induction. | Standardize the immunization protocol, including the source and preparation of the myelin antigen and adjuvant. Use age- and sex-matched animals.[16][17] | |
| Unexpected Toxicity | Off-target effects. | Profile the agonist against a panel of other nuclear receptors and kinases to identify potential off-target activities. |
| Vehicle-related toxicity. | Conduct a vehicle-only control group to assess any adverse effects of the formulation. |
Caption: Logical troubleshooting flow for RORγt agonist experiments.
Quantitative Data Summary
The following table summarizes the potency of various RORγt modulators reported in the literature. It is important to note that EC50 and IC50 values can vary depending on the specific assay conditions, cell type, and reagents used. This table should be used as a reference for comparison.[18][19][20]
| Compound | Type | Assay | EC50 / IC50 (nM) | Reference |
| Agonists | ||||
| Desmosterol | Endogenous Agonist | Gal4-RORγt Reporter | ~15,000 | [15] |
| SR0987 | Synthetic Agonist | Gal4-RORγt Reporter | ~800 | [15] |
| Inverse Agonists | ||||
| T0901317 | Synthetic Inverse Agonist | Not Specified | Not Specified | [21] |
| SR1001 | Synthetic Inverse Agonist | Not Specified | Not Specified | [21] |
| Uronic Acid | Synthetic Inverse Agonist | GAL4 Assay | 1,100 | [22] |
| Oleanonic Acid | Synthetic Inverse Agonist | GAL4 Assay | 1,300 | [22] |
Detailed Experimental Protocols
Protocol 1: TR-FRET Coactivator Recruitment Assay
This protocol is a general guideline and should be adapted based on the specific TR-FRET assay kit being used.
-
Reagent Preparation:
-
Prepare a 2X solution of the RORγt-LBD (e.g., GST-tagged) in the assay buffer.
-
Prepare a 2X solution of the fluorescently labeled coactivator peptide (e.g., fluorescein-labeled) and the terbium-labeled anti-tag antibody (e.g., anti-GST) in the assay buffer.
-
Prepare serial dilutions of the test compound at 2X the final desired concentration in the assay buffer containing the same percentage of solvent (e.g., DMSO) as the final assay conditions.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the 2X test compound dilution to the appropriate wells.
-
Add 5 µL of the 2X RORγt-LBD solution to all wells.
-
Add 5 µL of the 2X coactivator peptide/antibody solution to all wells.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader using the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[23]
-
Protocol 2: Gal4-RORγt Luciferase Reporter Assay
-
Cell Seeding:
-
Seed HEK293T or a similar easily transfectable cell line in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing a Gal4-RORγt-LBD expression vector, a UAS-luciferase reporter vector, and a control vector expressing Renilla luciferase (for normalization).
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh medium containing serial dilutions of the RORγt agonist.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration and fit the data to determine the EC50 value.
-
Protocol 3: In Vitro Human Th17 Differentiation
-
Isolation of Naïve CD4+ T-cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Enrich for naïve CD4+ T-cells using a negative selection magnetic bead-based kit.
-
-
T-cell Activation and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Prepare a Th17-polarizing cytokine cocktail containing TGF-β (e.g., 5 ng/mL), IL-6 (e.g., 20 ng/mL), IL-1β (e.g., 10 ng/mL), IL-23 (e.g., 10 ng/mL), anti-IFN-γ, and anti-IL-4 antibodies in complete T-cell culture medium.[10][29]
-
Add soluble anti-CD28 antibody to the culture medium.
-
Seed the naïve CD4+ T-cells in the anti-CD3 coated plate.
-
Add the test compound at various concentrations.
-
Add the Th17-polarizing cytokine cocktail.
-
-
Analysis of Th17 Differentiation:
-
ELISA: Collect the culture supernatant and measure the concentration of secreted IL-17A using a standard ELISA kit.
-
Flow Cytometry:
-
Restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells.
-
Perform intracellular staining for IL-17A and RORγt.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.[10]
-
-
References
- 1. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 2. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. benchchem.com [benchchem.com]
- 11. antbioinc.com [antbioinc.com]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 17. Advantages and limitations of experimental autoimmune encephalomyelitis in breaking down the role of the gut microbiome in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promegaconnections.com [promegaconnections.com]
- 19. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. assaygenie.com [assaygenie.com]
- 26. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 27. promega.com [promega.com]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Validating SR0987 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR0987, a synthetic RORγt agonist. The information is tailored for professionals in research, drug development, and life sciences to effectively design, execute, and interpret experiments aimed at validating the activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that functions as a potent T cell-specific agonist for the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[3][4] The primary mechanism of action of this compound involves binding to RORγt, which in turn modulates the expression of target genes. Specifically, this compound has been shown to increase the expression of Interleukin-17 (IL-17) and decrease the expression of the immune checkpoint protein Programmed cell death protein 1 (PD-1).[2][4][5]
Q2: What are the expected outcomes of successful this compound treatment in a relevant cell line?
A2: Successful treatment of appropriate cell lines (e.g., Jurkat T cells, primary human T cells) with this compound should result in:
-
Increased transcription of the IL17A gene.[4]
-
Decreased transcription of the PDCD1 (PD-1) gene.
-
A corresponding decrease in the cell surface expression of the PD-1 protein.[2][4]
-
Increased RORγt transcriptional activity in a reporter gene assay.[4][5]
Q3: What are appropriate positive and negative controls for an this compound experiment?
A3:
-
Positive Controls: A known RORγt agonist can be used as a positive control.
-
Negative Controls:
Q4: What is the typical effective concentration (EC50) of this compound?
A4: The reported EC50 for this compound in a RORγt gene reporter assay is approximately 800 nM.[2][5] However, the optimal concentration may vary depending on the cell type and specific experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your system.
Troubleshooting Guides
Problem 1: No significant change in IL-17 or PD-1 expression after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective dose for your specific cell line and experimental setup. |
| Cell Line Not Responsive | Ensure the cell line used expresses sufficient levels of RORγt. Verify RORγt expression via qPCR or Western blot. Consider using a cell line known to be responsive, such as Jurkat T cells or primary Th17-differentiated cells.[4] |
| Incorrect Vehicle/Solvent | Confirm that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is not toxic to the cells (typically <0.1%). |
| Degraded this compound | Ensure proper storage of the this compound compound as per the manufacturer's instructions to prevent degradation. Use a fresh aliquot for the experiment. |
| Timing of Measurement | Optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the peak of gene expression changes. |
Problem 2: High variability in results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and seeding density across all wells and plates. Use a calibrated automated cell counter if available. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all samples. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Cell Clumping | Ensure a single-cell suspension before seeding by gently triturating or using a cell strainer. |
Problem 3: Unexpected cell death after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) at various concentrations of this compound to determine the cytotoxic threshold for your cell line. |
| High Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic level for your cells. |
| Contamination | Check for microbial contamination in cell cultures and reagents. |
Experimental Protocols
RORγt Reporter Gene Assay
This assay measures the ability of this compound to activate the transcriptional activity of RORγt.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
RORγt expression vector
-
Luciferase reporter vector with RORγ response elements (ROREs)
-
A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
RORγt inverse agonist (e.g., Ursolic Acid) as a control[6]
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the RORγt expression vector, the RORE-luciferase reporter vector, and the control Renilla vector using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, vehicle control, or a RORγt inverse agonist. To enhance the assay window, the basal activity of RORγt can be lowered by co-treating with a known inverse agonist like ursolic acid.[4][6]
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Quantitative PCR (qPCR) for IL-17A and PD-1 Gene Expression
This protocol details the measurement of changes in IL17A and PDCD1 (PD-1) mRNA levels following this compound treatment.
Materials:
-
Jurkat T cells or primary T cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IL17A, PDCD1, and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Seed Jurkat T cells or primary T cells in a 12-well plate.
-
Treat the cells with the desired concentration of this compound or vehicle control. For T cell activation, cells can be stimulated with PMA and ionomycin.[4]
-
After the desired incubation period (e.g., 24 hours), harvest the cells.
-
Extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using a suitable master mix and primers for the target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Flow Cytometry for Cell Surface PD-1 Expression
This protocol is for quantifying the percentage of cells expressing PD-1 on their surface after this compound treatment.
Materials:
-
Jurkat T cells or primary T cells
-
This compound
-
Fluorochrome-conjugated anti-human PD-1 antibody
-
Isotype control antibody
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound or vehicle control as described for the qPCR experiment.
-
Harvest the cells and wash them with cold flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer and add the fluorochrome-conjugated anti-human PD-1 antibody or the corresponding isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the live cell population and then determining the percentage of PD-1 positive cells compared to the isotype control.
Data Presentation
Table 1: Expected Quantitative Outcomes of this compound Activity
| Assay | Parameter Measured | Expected Result with this compound | Reference |
| RORγt Reporter Assay | Luciferase Activity (Fold Change) | Concentration-dependent increase | [4][5] |
| qPCR | IL17A mRNA (Fold Change) | Increase | [4] |
| qPCR | PDCD1 mRNA (Fold Change) | Decrease | [4] |
| Flow Cytometry | % PD-1 Positive Cells | Decrease | [4] |
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound validation.
References
- 1. medkoo.com [medkoo.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Addressing variability in Th17 differentiation with SR0987
Welcome to the technical support center for SR0987. This resource is designed for researchers, scientists, and drug development professionals to address variability and common issues encountered when using this compound for T helper 17 (Th17) cell differentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic agonist for the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation of Th17 cells.[3] By binding to RORγt, this compound activates the transcription of genes associated with the Th17 lineage, including those for the cytokine IL-17.[2] It has been shown to have an EC50 of approximately 800 nM for inducing reporter gene expression.[1][2]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a tool to study and enhance Th17 cell differentiation in vitro and in vivo.[2] Th17 cells are crucial for immunity against certain pathogens and have been implicated in autoimmune diseases and anti-tumor responses.[3][4] this compound can be used to investigate the role of RORγt activation in these processes. It has also been observed to decrease the expression of the immune checkpoint receptor PD-1 on T cells, which may enhance anti-tumor immunity.[1][5]
Q3: What concentration of this compound should I use for my experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A concentration-dependent induction of reporter gene expression has been observed.[1][5] A good starting point for in vitro T cell differentiation assays is within the range of its EC50 value (~800 nM).[1][2] However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO.[2] For short-term storage (days to weeks), it can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[2] Ensure the compound is stored in a dry, dark place.[2]
Troubleshooting Guides
Variability in Th17 differentiation experiments is a common challenge. Below are troubleshooting guides for specific issues you might encounter when using this compound.
Problem 1: Low or No Th17 Differentiation
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and culture conditions. Start with a range around the reported EC50 of ~800 nM.[1][2] |
| Purity of Naïve CD4+ T Cells | Ensure high purity (>90%) of the starting naïve CD4+ T cell population.[6] Contamination with other cell types can inhibit Th17 differentiation. |
| Cytokine Quality and Concentration | Verify the bioactivity and use optimal concentrations of polarizing cytokines (e.g., TGF-β, IL-6, IL-23).[4][6][7] Cytokines are critical drivers of Th17 differentiation.[6] |
| Inadequate T Cell Activation | Confirm proper T cell activation. Commonly used methods include plate-bound anti-CD3 and anti-CD28 antibodies or beads.[8][9] |
| Presence of Inhibitory Cytokines | Neutralizing antibodies against IL-4 and IFN-γ should be included in the culture medium to prevent differentiation into other T helper subsets.[6] IL-2 can also inhibit Th17 differentiation.[10][11] |
| Cell Culture Conditions | Maintain optimal cell density to avoid overcrowding and nutrient depletion.[8] Use appropriate T cell culture medium; serum-free media like X-VIVO 15 may provide more consistent results.[12][13] |
Problem 2: High Variability Between Experiments
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Donor-to-Donor Variability | When using primary T cells, expect inherent biological variability between donors.[8] If possible, use cells from the same donor for comparative experiments. |
| Inconsistent Reagent Preparation | Prepare fresh cytokine and this compound dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Variations in Cell Handling | Standardize all cell handling procedures, including isolation, plating, and harvesting. T cells can be sensitive to physical stress.[14] |
| Serum Lot-to-Lot Variability | If using serum, be aware of potential lot-to-lot variability which can impact T cell activation and differentiation.[12] Consider using serum-free medium for greater consistency.[12][13] |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination, which can alter cellular responses and is not visible by standard microscopy.[15] |
Problem 3: Unexpected Cell Phenotypes (e.g., Co-expression of other lineage markers)
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Th17 Cell Plasticity | Th17 cells are known to be plastic and can sometimes co-express markers of other lineages (e.g., IFN-γ).[16] The cytokine milieu is a major determinant of this plasticity. |
| Incorrect Cytokine Balance | The balance of polarizing cytokines is crucial. For example, the absence of TGF-β in some protocols can lead to Th17 cells that also produce IFN-γ.[13] |
| Timing of Analysis | The expression of key transcription factors and cytokines can vary over the course of the differentiation process.[17] Analyze cells at a consistent and optimal time point. |
Data Presentation
Table 1: this compound Properties and In Vitro Activity
| Parameter | Value | Reference |
| Target | RORγt | [1][2] |
| Action | Agonist | [1][2] |
| EC50 (Reporter Assay) | ~800 nM | [1][2] |
| Observed Effects | Induces IL-17 expression, Decreases PD-1 expression | [2][5] |
Experimental Protocols
Protocol: In Vitro Murine Th17 Differentiation with this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Naïve CD4+ T cells (isolated from spleen and lymph nodes)
-
Plate-bound anti-CD3ε antibody (e.g., 10 µg/ml)
-
Soluble anti-CD28 antibody (e.g., 2 µg/ml)
-
Recombinant murine IL-6 (e.g., 20 ng/ml)
-
Recombinant human TGF-β1 (e.g., 2 ng/ml)
-
Recombinant murine IL-23 (optional, can be added after 2 days, e.g., 20 ng/ml)
-
Anti-IFN-γ antibody (e.g., 10 µg/ml)
-
Anti-IL-4 antibody (e.g., 10 µg/ml)
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3ε antibody in PBS for at least 4 hours at 37°C.[7]
-
Cell Isolation: Isolate naïve CD4+ T cells from murine spleens and lymph nodes using a cell isolation kit.
-
Cell Plating: Wash the coated plate three times with sterile PBS.[7] Seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/ml in the coated wells.[7]
-
Addition of Reagents: Add the following to the wells:
-
Soluble anti-CD28 antibody.
-
Th17 polarizing cytokines: IL-6 and TGF-β.
-
Neutralizing antibodies: anti-IFN-γ and anti-IL-4.
-
This compound at the desired final concentration (a vehicle control with DMSO should be included).
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[7] IL-23 can be added after 48-72 hours to promote expansion and stabilization of the Th17 phenotype.[4]
-
Analysis: After the incubation period, cells can be harvested for analysis. For intracellular cytokine staining (e.g., for IL-17A), restimulate the cells for 4-5 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) before staining.[7][10]
Visualizations
Caption: this compound Signaling Pathway in T Cells.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akadeum.com [akadeum.com]
- 9. peerj.com [peerj.com]
- 10. researchgate.net [researchgate.net]
- 11. Satb1 directs the differentiation of TH17 cells through suppression of IL-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Optimization of human Th17 cell differentiation in vitro: evaluating different polarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Th17 cells transdifferentiate into regulatory T cells during resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Independent and temporally separated dynamics for RORγt and Foxp3 during Th17 differentiation [frontiersin.org]
Validation & Comparative
Validating SR0987 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SR0987, a synthetic agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). Effective validation of on-target activity is a critical step in the preclinical development of novel therapeutics. Here, we present an objective comparison of various experimental approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and its Target, RORγt
This compound is a potent and selective synthetic agonist of RORγt, the master transcriptional regulator of T helper 17 (Th17) cell differentiation. RORγt plays a crucial role in the immune system by driving the expression of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). In addition to its role in inflammation, RORγt has been shown to modulate the expression of immune checkpoint proteins, such as Programmed cell death protein 1 (PD-1). This compound binds to the ligand-binding domain of RORγt, initiating a conformational change that leads to the recruitment of co-activators and subsequent modulation of target gene transcription. Specifically, this compound has been demonstrated to increase IL-17 expression while concurrently decreasing PD-1 expression in T cells, highlighting its potential as an immunomodulatory agent.
RORγt Signaling Pathway
The binding of an agonist, such as this compound, to RORγt initiates a cascade of events culminating in the transcription of target genes. The simplified signaling pathway is depicted below.
Caption: Simplified RORγt signaling pathway upon agonist binding.
Comparison of Target Engagement Validation Methods
A variety of methods can be employed to validate the engagement of this compound with RORγt in a cellular context. These can be broadly categorized into biophysical assays that directly measure binding and cell-based functional assays that measure the downstream consequences of target engagement.
| Assay Type | Method | Principle | Pros | Cons |
| Biophysical Assays | Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free; performed in intact cells; direct evidence of target binding. | Lower throughput; requires specific antibodies; optimization of heating conditions needed. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a luciferase-tagged target and a fluorescently-labeled ligand or interacting protein. | Real-time measurements in live cells; high sensitivity. | Requires genetic modification of the target protein; potential for steric hindrance from tags. | |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte (e.g., this compound) to an immobilized ligand (e.g., RORγt). | Real-time kinetics (on/off rates); label-free. | In vitro assay using purified components; does not directly measure intracellular engagement. | |
| Cell-Based Functional Assays | Reporter Gene Assay | Measures the transcriptional activity of RORγt on a specific response element linked to a reporter gene (e.g., luciferase). | High throughput; quantitative measure of transcriptional activation/repression. | Indirect measure of target engagement; potential for off-target effects influencing the reporter. |
| Quantitative PCR (qPCR) | Measures changes in the mRNA levels of endogenous RORγt target genes (e.g., IL-17, PD-1). | Measures engagement with endogenous targets; high sensitivity and specificity. | Indirect measure of target engagement; mRNA levels may not always correlate with protein levels. | |
| Flow Cytometry | Quantifies changes in the cell surface expression of target-regulated proteins (e.g., PD-1). | Single-cell analysis; can be multiplexed. | Indirect measure of target engagement; requires specific antibodies; cell surface targets are more readily assessed. |
Comparative Experimental Data
The following tables summarize quantitative data from representative experiments comparing this compound with alternative RORγt modulators.
Table 1: RORγt Transcriptional Activity (Reporter Gene Assay)
| Compound | Class | Concentration (µM) | Fold Induction of Reporter Gene |
| DMSO (Vehicle) | - | - | 1.0 |
| This compound | Agonist | 1 | ~6.0 |
| Desmosterol | Endogenous Agonist | 30 | ~2.0 |
| SR2211 | Inverse Agonist | 1 | ~0.2 |
Table 2: Modulation of Endogenous RORγt Target Genes (qPCR)
| Compound | Class | Concentration (µM) | Relative IL-17 mRNA Expression | Relative PD-1 mRNA Expression |
| DMSO (Vehicle) | - | - | 1.0 | 1.0 |
| This compound | Agonist | 1 | Increased | Decreased |
| Desmosterol | Endogenous Agonist | 30 | Increased | No significant change |
| SR2211 | Inverse Agonist | 5 | Decreased | Not reported |
Table 3: Cell Surface PD-1 Expression (Flow Cytometry)
| Cell Line | Treatment | Concentration (µM) | % of PD-1 Positive Cells |
| Jurkat T cells | DMSO (Vehicle) | - | Baseline |
| Jurkat T cells | This compound | 1 | Significantly Decreased |
| Jurkat T cells | Desmosterol | 30 | No significant change |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Workflow
This protocol provides a general workflow for assessing the thermal stabilization of RORγt by this compound in intact cells.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable T cell line (e.g., Jurkat) to the desired density.
-
Treat cells with this compound at various concentrations or with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against RORγt.
-
-
Data Analysis:
-
Quantify the band intensities for RORγt at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the relative amount of soluble RORγt as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Quantitative PCR (qPCR) for IL-17A Expression
Protocol:
-
Cell Culture and Stimulation:
-
Culture primary human CD4+ T cells or a suitable T cell line.
-
Differentiate naive CD4+ T cells towards a Th17 phenotype using a cocktail of cytokines (e.g., TGF-β, IL-6, IL-23).
-
Treat the differentiating or differentiated Th17 cells with this compound, an alternative modulator, or vehicle for 24-48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for IL-17A and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for IL-17A and the housekeeping gene.
-
Determine the relative expression of IL-17A using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Flow Cytometry for PD-1 Expression
Protocol:
-
Cell Culture and Treatment:
-
Culture Jurkat T cells or other suitable T cell lines.
-
Treat the cells with this compound, an alternative modulator, or vehicle for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorescently-conjugated anti-PD-1 antibody or an isotype control antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of PD-1 positive cells and the mean fluorescence intensity.
-
Conclusion
Validating the cellular target engagement of this compound is essential for interpreting its biological effects and advancing its development as a potential therapeutic. This guide has provided a comparative overview of key methodologies, from direct biophysical assays like CETSA to functional cell-based assays that measure downstream signaling events. The choice of assay will depend on the specific research question, available resources, and desired throughput. A multi-faceted approach, combining direct binding assays with functional readouts, will provide the most robust validation of this compound target engagement in a cellular context.
A Comparative Guide to the Efficacy of ROR Agonists: SR0987 and SR1078
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two synthetic Retinoic Acid Receptor-Related Orphan Receptor (ROR) agonists, SR0987 and SR1078. The information presented is collated from published experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
SR1078 and this compound are both synthetic ligands that activate members of the ROR family of nuclear receptors, which are crucial regulators of metabolism, immunity, and circadian rhythm. SR1078 has been characterized as a dual agonist for RORα and RORγ, while this compound, an analog of SR1078, has been optimized as a more potent and selective agonist for RORγt, the T-cell specific isoform of RORγ.[1][2][3][4] This guide will delineate their comparative efficacy based on available in vitro and in vivo data.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of SR1078 and this compound from various experimental setups.
Table 1: In Vitro Efficacy Comparison
| Parameter | SR1078 | This compound | Reference(s) |
| Target(s) | RORα and RORγ | RORγt | [1][3] |
| EC50 (Reporter Assay) | 3-5 µM (in SH-SY5Y cells) | ~800 nM (in Gal4-RORγt::UAS-Luc assay) | [1][3] |
| Effect on Target Gene Expression | Stimulates G6Pase and FGF21 expression in HepG2 cells.[2] | Induces IL-17 promoter activity and represses PD-1 expression.[3] | [2][3] |
| Cellular Effects | Dose-dependent increase in A2BP1, CYP19A1, NLGN1, and IPTR1 expression in SH-SY5Y cells.[1] | Decreases cell surface PD-1 expression on Jurkat T cells and murine TH17 cells.[3] | [1][3] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | SR1078 | This compound | Reference(s) |
| Animal Model | C57BL/6 and BTBR mice | Not explicitly stated in provided abstracts | [2][5] |
| Dosing | 10 mg/kg (i.p.) | Not explicitly stated in provided abstracts | [2][5] |
| Pharmacokinetics (10 mg/kg i.p.) | Peak plasma concentration of 3.6 µM at 1 hour; >800 nM sustained at 8 hours.[2][6] | Not explicitly stated in provided abstracts | [2][6] |
| In Vivo Effects | Stimulates expression of G6Pase and FGF21 in the liver.[2] Reduces repetitive grooming behavior by 25% in BTBR mice.[1][5] | Not explicitly stated in provided abstracts | [1][2][5] |
Experimental Protocols
Below are summaries of the methodologies used in the key experiments cited in this guide.
In Vitro Reporter Gene Assays
-
Objective: To determine the potency and efficacy of the compounds in activating ROR-dependent transcription.
-
Methodology:
-
HEK293 or other suitable cells are co-transfected with a plasmid encoding the ROR ligand-binding domain fused to the Gal4 DNA-binding domain, and a luciferase reporter plasmid under the control of a Gal4 upstream activating sequence (UAS).
-
Transfected cells are treated with varying concentrations of SR1078 or this compound.
-
After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured as a readout of receptor activation.
-
EC50 values are calculated from the dose-response curves.[3]
-
Gene Expression Analysis (qPCR)
-
Objective: To measure the effect of the compounds on the expression of endogenous ROR target genes.
-
Methodology:
-
Cell lines (e.g., HepG2, SH-SY5Y) or primary cells are treated with the compound or vehicle control for a specified duration.[2]
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR) is performed using primers specific for the target genes (e.g., G6Pase, FGF21, IL-17, PD-1).
-
Gene expression levels are normalized to a housekeeping gene, and the fold change relative to the vehicle control is calculated.[2][3]
-
In Vivo Mouse Studies
-
Objective: To assess the in vivo efficacy and pharmacokinetics of the compounds.
-
Methodology:
-
Mice (e.g., C57BL/6 or BTBR) are administered the compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).[2][5]
-
For pharmacokinetic analysis, blood samples are collected at various time points post-injection, and plasma concentrations of the compound are determined by LC-MS/MS.[2]
-
For efficacy studies, after a treatment period, tissues (e.g., liver, brain) are harvested for gene expression analysis, or behavioral tests (e.g., repetitive grooming) are conducted.[2][5]
-
Signaling Pathways and Workflows
SR1078 Signaling Pathway
Caption: SR1078 activates RORα/γ, leading to transcription of metabolic and neuronal genes.
This compound Signaling Pathway in T-cells
Caption: this compound activates RORγt to enhance IL-17 production and repress PD-1 expression.
Experimental Workflow for In Vitro Compound Comparison
Caption: Workflow for comparing this compound and SR1078 efficacy in vitro.
Conclusion
SR1078 is a valuable tool for investigating the dual roles of RORα and RORγ in metabolic and neurological processes.[1][2][7] In contrast, this compound is a more potent and specialized agonist for RORγt, making it a superior candidate for studies focused on the immunomodulatory functions of this receptor, particularly in the context of enhancing anti-tumor immunity.[3][4] The choice between these two compounds will ultimately depend on the specific biological question and the ROR isoform of interest. This guide provides the foundational data to inform that decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, SR1078 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide: SR0987 Versus Endogenous RORγt Agonist Desmosterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic Retinoic acid receptor-related orphan receptor gamma t (RORγt) agonist, SR0987, and the endogenous RORγt agonist, desmosterol (B1670304). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to RORγt Modulation
RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells crucial for immune responses against certain pathogens and implicated in the pathogenesis of autoimmune diseases.[1] Modulation of RORγt activity is therefore a significant area of research for the development of therapeutics for autoimmune disorders and cancer. This guide focuses on two agonists of RORγt: the synthetic compound this compound and the endogenous cholesterol precursor, desmosterol.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters of this compound and desmosterol based on available experimental data.
| Parameter | This compound | Desmosterol | Reference |
| Compound Type | Synthetic Agonist | Endogenous Agonist | N/A |
| Potency (EC50) | ~800 nM (in a Gal4-RORγt reporter assay) | Potent agonist; only minor induction of reporter gene at 30 µM | [2] |
| Binding Affinity (Kd) | Not explicitly reported | <150 nM | [3] |
| Effect on IL-17 Promoter Activity | Concentration-dependent induction | Minimal induction observed | [2] |
| Effect on PD-1 Expression | Statistically significant reduction in cell surface expression | No effect observed | [2] |
| Effect on IL-17 Production in differentiated Th17 cells | Trend towards increased production | Trend towards increased production | [2] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound and desmosterol's function, it is essential to visualize the RORγt signaling pathway and the typical workflow for evaluating such compounds.
References
- 1. Sterol metabolism controls T(H)17 differentiation by generating endogenous RORγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Western Blot Analysis of RORγt and its Target Genes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of products and detailed protocols for the Western blot analysis of Retinoic acid-related orphan receptor gamma t (RORγt) and its key target gene, Interleukin-17A (IL-17A). This document is designed to aid in the selection of appropriate reagents and the execution of robust and reproducible experiments.
Comparative Analysis of Commercially Available Antibodies
The selection of a highly specific and sensitive primary antibody is paramount for successful Western blot analysis. Below is a comparative summary of commercially available antibodies for RORγt and its downstream target, IL-17A. This data has been compiled from manufacturer datasheets and available research publications.
RORγt Antibody Comparison for Western Blot
| Manufacturer | Product Name/Clone | Host Species | Reactivity | Validated Applications | Observed MW |
| Thermo Fisher Scientific | ROR gamma (t) Monoclonal Antibody (AFKJS-9) | Rat | Human, Mouse, Rhesus Monkey | WB, ChIP | Not Specified |
| Thermo Fisher Scientific | ROR gamma (t) Monoclonal Antibody (B2D)[1] | Rat | Mouse | WB | ~58 kDa |
| Abcam | Anti-ROR gamma antibody [EPR20006][2] | Rabbit | Mouse | WB, IHC-P, Flow Cyt (Intra), IP | 58 kDa[2] |
| Sigma-Aldrich | Anti-ROR gamma T Antibody, clone 6F3.1[3] | Mouse | Human | WB, IHC | ~55 kDa, ~58 kDa[3] |
| BioLegend | Purified anti-RORγt Antibody | Mouse | Human | WB, FCM-i, ICC | Not Specified |
IL-17A Antibody Comparison for Western Blot
| Manufacturer | Product Name/Clone | Host Species | Reactivity | Validated Applications | Observed MW |
| R&D Systems | Human IL-17/IL-17A Antibody (MAB3171R) | Mouse | Human | WB, Flow Cytometry | ~17 kDa |
| R&D Systems | Mouse IL-17/IL-17A Antibody (MAB421) | Rat | Mouse | WB, Neutralization | ~15 kDa |
| Thermo Fisher Scientific | IL-17A Polyclonal Antibody (PA5-79470)[4] | Rabbit | Human, Mouse, Rat | WB, IHC (P), ELISA | Not Specified |
| Abcam | Anti-IL-17A antibody (ab79056)[5] | Rabbit | Human, Mouse | WB, IHC-P, ICC/IF | 18 kDa[5] |
| Rockland Immunochemicals | IL-17A Antibody Peroxidase Conjugated (212-403-B32)[6] | Rabbit | Rat | WB, ELISA | ~30 kDa[6] |
Experimental Protocols
Detailed and optimized protocols are critical for obtaining reliable and reproducible Western blot data. Below are methodologies for nuclear protein extraction, essential for studying the transcription factor RORγt, and a general Western blot procedure.
Nuclear Protein Extraction for RORγt Analysis
RORγt is a nuclear protein, and its effective extraction is crucial for detection by Western blot.
-
Cell Lysis:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously for 10 seconds to disrupt the cell membrane.
-
-
Nuclear Pellet Collection:
-
Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C. The resulting pellet contains the nuclei.
-
Carefully remove the supernatant (cytoplasmic fraction).
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail).
-
Agitate vigorously at 4°C for 30 minutes to lyse the nuclei and solubilize nuclear proteins.
-
-
Clarification of Nuclear Lysate:
-
Centrifuge the nuclear lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., BCA or Bradford assay).
-
General Western Blot Protocol
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system or X-ray film.
-
Visualizing the Molecular Landscape
Diagrams of the signaling pathway and experimental workflow can provide a clear and concise understanding of the complex processes involved in RORγt-mediated gene expression and its analysis.
References
- 1. ROR gamma (t) Monoclonal Antibody (B2D) (14-6981-82) [thermofisher.com]
- 2. Anti-ROR gamma antibody [EPR20006] (ab207082) | Abcam [abcam.com]
- 3. 抗-ROR γT抗体,克隆6F3.1 clone 6F3.1, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 4. IL-17A Polyclonal Antibody (PA5-79470) [thermofisher.com]
- 5. Anti-IL-17A antibody (ab79056) | Abcam [abcam.com]
- 6. IL-17A Antibody Peroxidase Conjugated (212-403-B32) | Rockland [rockland.com]
A Comparative Analysis of Synthetic RORγt Agonists for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the therapeutic potential of targeting the Retinoid-related Orphan Receptor γt (RORγt). RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical in host defense and have been implicated in the pathogenesis of various autoimmune diseases and cancers. Synthetic agonists of RORγt offer the potential to enhance protective immunity, making them valuable research tools. This guide provides a comparative overview of commercially available synthetic RORγt agonists, supported by experimental data, to aid in the selection of the most suitable compound for specific research needs.
Performance Comparison of Synthetic RORγt Agonists
The potency of synthetic RORγt agonists is a key determinant of their utility. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency. The following table summarizes the reported EC50 values for several widely used synthetic RORγt agonists, as determined by in vitro cell-based reporter assays. It is important to note that direct comparison of absolute EC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, reporter constructs, and assay formats.
| Compound | Reported EC50 | Assay Type | Reference |
| LYC-54143 | 0.2 ± 0.1 µM | Gal4-RORγ fusion construct reporter assay | [1] |
| LYC-53772 | 0.6 ± 0.1 µM | Gal4-RORγ fusion construct reporter assay | [1] |
| SR0987 | ~800 nM (0.8 µM) | Gal4-RORγt::UAS-Luc reporter assay in HEK293T cells | [2][3][4][5][6] |
| SR1078 | EC50 in the range of 3-5 µM | RORα/γ cotransfection assay | [7] |
| Unnamed Agonist 1 | 3.7 µM | Fluorescence Resonance Energy Transfer (FRET) assay | [8][9] |
RORγt Signaling Pathway and Agonist Mechanism of Action
RORγt plays a crucial role in the differentiation of naïve CD4+ T cells into Th17 cells.[5] Upon activation, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for the inflammatory cytokines IL-17A and IL-17F. Synthetic RORγt agonists are designed to bind to the ligand-binding domain (LBD) of the RORγt protein, stabilizing an active conformation that enhances the recruitment of coactivator proteins. This, in turn, promotes the transcription of RORγt target genes, leading to an amplified Th17 response. Recent studies have also shown that synthetic RORγt agonists can decrease the expression of the immune checkpoint protein PD-1 on T cells, suggesting a dual mechanism for enhancing anti-tumor immunity.[5]
Experimental Workflow for Agonist Evaluation
The characterization of synthetic RORγt agonists typically follows a multi-step process, starting with in vitro biochemical assays and progressing to cell-based and in vivo models to assess efficacy and specificity.
Detailed Experimental Protocols
RORγt Luciferase Reporter Assay
This cell-based assay is a primary method for quantifying the potency (EC50) of RORγt agonists.
Principle: HEK293T cells are co-transfected with two plasmids: one expressing the RORγt protein (often as a fusion with a Gal4 DNA-binding domain) and a reporter plasmid containing the luciferase gene under the control of a promoter with ROR response elements (ROREs) or a Gal4 upstream activation sequence (UAS). When an agonist activates RORγt, the receptor binds to the ROREs/UAS and drives the expression of luciferase. The resulting luminescence is proportional to the level of RORγt activation.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
RORγt expression plasmid (e.g., Gal4-RORγt)
-
Luciferase reporter plasmid (e.g., pGL4.35[UAS-luc2P])
-
Transfection reagent (e.g., Lipofectamine 3000)
-
White, clear-bottom 96-well plates
-
Synthetic RORγt agonist candidates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a transfection mix containing the RORγt expression plasmid and the luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthetic RORγt agonists in complete DMEM. A typical final concentration range to test would be from 0.01 µM to 30 µM.
-
Include a vehicle control (e.g., DMSO).
-
Remove the transfection medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized data against the logarithm of the agonist concentration and fit a dose-response curve to determine the EC50 value.
-
Primary Human T Cell Differentiation Assay
This assay assesses the ability of a synthetic RORγt agonist to enhance the differentiation of primary human naïve CD4+ T cells into Th17 cells.
Principle: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) and cultured under Th17-polarizing conditions (in the presence of specific cytokines and antibodies). The addition of a synthetic RORγt agonist is expected to enhance the production of IL-17A, the signature cytokine of Th17 cells.
Materials:
-
Human PBMCs isolated from healthy donor blood
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)
-
Th17-polarizing cytokines: IL-6, IL-23, IL-1β, and TGF-β
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
Synthetic RORγt agonist candidates
-
Protein transport inhibitor (e.g., Brefeldin A)
-
IL-17A ELISA kit or fluorescently labeled anti-IL-17A antibody for flow cytometry
-
Flow cytometer or ELISA plate reader
Protocol:
-
Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
T Cell Activation and Polarization:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the isolated naïve CD4+ T cells at a density of 1 x 10^5 cells per well.
-
Add soluble anti-CD28 antibody.
-
Add the Th17-polarizing cytokine cocktail (IL-6, IL-23, IL-1β, TGF-β) and neutralizing antibodies (anti-IFN-γ, anti-IL-4).
-
-
Compound Treatment:
-
Add the synthetic RORγt agonist at various concentrations to the appropriate wells. Include a vehicle control.
-
Culture the cells for 3-5 days at 37°C, 5% CO2.
-
-
IL-17A Measurement:
-
For ELISA:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-17A in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
-
For Flow Cytometry:
-
In the last 4-6 hours of culture, add a protein transport inhibitor to the cells to allow for intracellular cytokine accumulation.
-
Harvest the cells and perform intracellular staining for IL-17A using a fluorescently labeled antibody.
-
Analyze the percentage of IL-17A-producing cells by flow cytometry.
-
-
-
Data Analysis:
-
Compare the amount of IL-17A produced or the percentage of IL-17A+ cells in the agonist-treated groups to the vehicle control group to determine the compound's effect on Th17 differentiation.
-
References
- 1. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unveiling the Selectivity of SR0987: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the synthetic agonist SR0987's cross-reactivity with the Retinoid-related Orphan Receptor (ROR) isoforms: RORα, RORβ, and RORγ. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to objectively assess the selectivity of this compound, a known RORγt agonist.
Executive Summary
This compound is a synthetic small molecule identified as a potent agonist of the T-cell-specific isoform of RORγ, known as RORγt.[1] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are crucial in the inflammatory response. The activation of RORγt by this compound leads to increased expression of IL-17 and a concurrent reduction in the immune checkpoint receptor PD-1, highlighting its potential in immunotherapy. While this compound is characterized as a selective RORγt agonist, this guide aims to provide a detailed overview of its activity across the ROR isoform family.
Comparative Selectivity of this compound
This compound has been shown to be a potent agonist of RORγt with a reported half-maximal effective concentration (EC50) of approximately 800 nM in a cell-based reporter gene assay.[1][2] This indicates its ability to effectively activate the transcriptional activity of RORγt at sub-micromolar concentrations.
| Isoform | This compound Activity (EC50) | Data Availability |
| RORα | Not Publicly Available | ❌ |
| RORβ | Not Publicly Available | ❌ |
| RORγt | ~800 nM | ✔️[1][2] |
Table 1: this compound Activity Across ROR Isoforms. This table presents the known half-maximal effective concentration (EC50) of this compound for the RORγt isoform. Data for RORα and RORβ is currently not available in published literature.
RORγt Signaling Pathway
The activation of RORγt by an agonist like this compound initiates a signaling cascade that is central to the function of Th17 cells. Upon binding, the agonist induces a conformational change in the RORγt protein, leading to the recruitment of co-activator proteins. This complex then binds to ROR Response Elements (ROREs) on the DNA, driving the transcription of target genes, most notably IL-17A and IL-17F. These cytokines are key mediators of inflammation.
Figure 1: RORγt Signaling Pathway. This diagram illustrates the mechanism of action of an RORγt agonist like this compound in a Th17 cell, leading to the transcription of pro-inflammatory cytokines.
Experimental Protocols
The determination of agonist activity and selectivity for nuclear receptors like the ROR isoforms is typically performed using a cell-based nuclear receptor reporter assay. The following is a detailed, generalized protocol for such an experiment.
Cell-Based Nuclear Receptor Reporter Assay for ROR Isoform Selectivity
1. Principle: This assay measures the ability of a test compound to modulate the transcriptional activity of a specific ROR isoform (RORα, RORβ, or RORγt) in a cellular context. HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of the ROR isoform of interest, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). Activation of the ROR LBD by an agonist drives the expression of luciferase, which can be quantified by measuring luminescence.
2. Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression plasmids:
-
pCMV-GAL4-RORα-LBD
-
pCMV-GAL4-RORβ-LBD
-
pCMV-GAL4-RORγt-LBD
-
-
Reporter plasmid: pFR-Luc (containing GAL4 UAS)
-
Control plasmid for transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (and other test compounds)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
3. Procedure:
-
Cell Seeding:
-
Culture HEK293T cells to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
-
Transfection:
-
For each well, prepare a transfection mix containing the appropriate ROR-LBD expression plasmid, the pFR-Luc reporter plasmid, and the pRL-SV40 control plasmid according to the transfection reagent manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for an additional 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Figure 2: Experimental Workflow. A flowchart outlining the key steps in the cell-based reporter assay to determine the selectivity of this compound for different ROR isoforms.
Conclusion
This compound is a well-characterized potent agonist of RORγt. Its selectivity profile against RORα and RORβ, however, remains to be fully elucidated in publicly accessible literature. The experimental framework provided in this guide offers a standard methodology for researchers to independently assess the cross-reactivity of this compound and other ROR modulators. A comprehensive understanding of the selectivity of such compounds is critical for the development of targeted therapies for a range of inflammatory and autoimmune diseases.
References
Validating the Immunomodulatory Effects of SR0987 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo immunomodulatory effects of SR0987, a synthetic Retinoic acid receptor-related orphan receptor gamma t (RORγt) agonist, with established cancer immunotherapy agents. The objective is to present a clear, data-driven comparison to aid in the evaluation of this compound's potential as a therapeutic candidate. This document summarizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule agonist of RORγt, a key transcription factor in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1] The therapeutic hypothesis for this compound in oncology is centered on its ability to enhance anti-tumor immunity through a dual mechanism:
-
Activation of T effector cells: By activating RORγt, this compound is proposed to stimulate the proliferation and effector functions of Th17 and Tc17 cells, leading to increased production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2]
-
Reduction of Immune Suppression: this compound has been shown to decrease the expression of the immune checkpoint receptor Programmed Death-1 (PD-1) on T cells.[1][2] This reduction can prevent T-cell exhaustion and enhance their cytotoxic activity against tumor cells.
This guide will compare the in vivo efficacy of this compound with two classes of widely used cancer immunotherapies: PD-1 inhibitors and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) inhibitors.
Comparative Analysis of In Vivo Efficacy
While specific in vivo quantitative data for this compound from publicly available literature is limited, this section presents the available information and compares it with the well-documented in vivo performance of PD-1 and CTLA-4 inhibitors in syngeneic mouse tumor models.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy
| Therapeutic Agent | Target | Mechanism of Action | Mouse Tumor Model | Efficacy (Tumor Growth Inhibition) | Source |
| This compound | RORγt | Agonist | Murine models (unspecified) | Augments antitumor T cell responses, improves tumor growth suppression (specific % not available) | [3] |
| Anti-PD-1 Antibody | PD-1 | Checkpoint Inhibition | MC38 (Colon Adenocarcinoma) | ~45% | |
| B16F10 (Melanoma) | No significant effect | ||||
| Anti-CTLA-4 Antibody | CTLA-4 | Checkpoint Inhibition | CT26 (Colon Carcinoma) | Significant survival improvement | |
| 4T1 (Breast Cancer) | No significant effect |
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key in vivo experiments relevant to the assessment of immunomodulatory agents.
Syngeneic Mouse Tumor Model
This model is essential for evaluating immunotherapies as it utilizes immunocompetent mice, allowing for the study of interactions between the therapeutic agent, the tumor, and a functional immune system.
Workflow:
Protocol Details:
-
Cell Culture: Murine tumor cell lines (e.g., MC38 for colon cancer, B16F10 for melanoma) are cultured under standard conditions.
-
Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6 for MC38 and B16F10).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups and administered with the investigational drug (e.g., this compound) or control vehicle.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), tumors are excised and weighed. Tumors and spleens can be processed to isolate tumor-infiltrating lymphocytes (TILs) and splenocytes for further analysis.
Adoptive T-Cell Transfer Model
This model is used to assess the direct anti-tumor activity of specific T-cell populations.
Workflow:
Protocol Details:
-
T-Cell Isolation: Naïve CD4+ or CD8+ T-cells are isolated from the spleens and lymph nodes of donor mice.
-
In Vitro Culture: T-cells are cultured in vitro and stimulated to differentiate into specific subsets (e.g., Th17/Tc17). During this period, cells can be treated with this compound or a vehicle control.
-
Adoptive Transfer: The cultured T-cells are then adoptively transferred into tumor-bearing recipient mice (often immunodeficient to avoid rejection of the transferred cells).
-
Monitoring: Tumor growth and overall survival of the recipient mice are monitored to assess the anti-tumor efficacy of the transferred T-cells.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This technique is used to quantify and characterize the different immune cell populations within the tumor microenvironment.
Protocol Details:
-
Tumor Digestion: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, IL-17).
-
Data Acquisition: Stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data is analyzed to determine the percentage and absolute number of different immune cell subsets within the tumor.
Conclusion
This compound, as a RORγt agonist, presents a novel immunomodulatory approach with the potential to enhance anti-tumor immunity by activating effector T-cells and reducing PD-1 mediated immune suppression. While in vitro data and qualitative in vivo statements are promising, further studies providing quantitative in vivo efficacy data are necessary for a direct and comprehensive comparison with established immunotherapies like PD-1 and CTLA-4 inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for conducting such validation studies. The continued investigation of this compound and other RORγt agonists is warranted to fully elucidate their therapeutic potential in oncology.
References
A Head-to-Head Comparison of RORγt Agonists in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of RORγt Agonist Performance in Syngeneic Mouse Cancer Models, Supported by Experimental Data.
The Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a promising immuno-oncology target. As a key transcription factor for the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, its activation is hypothesized to enhance anti-tumor immunity.[1][2] Several small molecule RORγt agonists are under investigation, with preclinical data demonstrating their potential to inhibit tumor growth. This guide provides a head-to-head comparison of key RORγt agonists based on available preclinical data in specific cancer models, focusing on quantitative outcomes and experimental protocols.
RORγt Signaling Pathway and Mechanism of Action
RORγt activation in T cells initiates a signaling cascade that promotes an anti-tumor microenvironment. This includes enhanced production of effector cytokines and a reduction in immunosuppressive signals.
References
Safety Operating Guide
Navigating the Safe Disposal of SR0987: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of SR0987, a RORγt agonist, designed to be your trusted resource for laboratory safety and chemical management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with all applicable local, regional, national, and international regulations. It is classified as a chemical waste that requires professional handling.
Step 1: Waste Identification and Segregation
-
Do not mix this compound with other waste streams. Keep it separate from non-hazardous trash, biological waste, and radioactive waste.
-
Clearly label the waste container as "Hazardous Chemical Waste: this compound" and include the chemical formula (C₁₆H₁₀ClF₆NO₂) and any other identifiers required by your institution.
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure lid.
-
Never use a container that previously held incompatible chemicals.
Step 3: Storage
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from sources of ignition.
Step 4: Professional Disposal
-
This compound should not be disposed of down the drain or in regular trash.[1]
-
It is imperative to engage a licensed professional waste disposal service for the final disposal of this material.
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose. Contact your EHS office to arrange for a pickup of the hazardous waste.
Quantitative Data Summary
For quick reference, the key chemical and safety information for this compound is summarized in the table below.
| Property | Value |
| Chemical Name | 2-chloro-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzamide |
| CAS Number | 303126-97-8 |
| Molecular Formula | C₁₆H₁₀ClF₆NO₂ |
| Molecular Weight | 397.7 g/mol |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific target organ toxicity - single exposure (Respiratory system, Category 3) |
| Disposal Recommendation | Must not be disposed of with household garbage.[1] Offer surplus and non-recyclable solutions to a licensed disposal company. |
This compound Signaling Pathway
This compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells. Its activation has significant implications for immune response modulation. The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound activates RORγt, leading to increased IL-17 and decreased PD-1 expression.
By adhering to these detailed procedures and understanding the underlying biological context, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and responsibility in research and development.
References
Personal protective equipment for handling SR0987
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides essential safety and logistical information for handling SR0987 (CAS No: 303126-97-8), a T cell-specific RORγ (RORγt) agonist. Given its classification as harmful if swallowed and very toxic to aquatic life, adherence to stringent safety protocols is critical to protect researchers and the environment. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a potent research compound with the following primary hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
While a specific Occupational Exposure Limit (OEL) has not been established for this compound, it is prudent to handle it as a potent compound. Potent compounds are pharmacologically active substances that can elicit health effects at low airborne levels. In the absence of a defined OEL, an Occupational Exposure Banding (OEB) approach is often used to categorize compounds and determine necessary handling controls. Based on its biological activity, this compound should be handled with a high degree of containment, typically falling into OEB 3 or 4, requiring engineering controls and robust personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure. The required level of PPE depends on the specific laboratory procedure and the quantity of the compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid) | • Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator within a ventilated balance enclosure (VBE). • Disposable, solid-front gown with tight-fitting cuffs. • Double-gloving (e.g., nitrile gloves). • Disposable sleeves. • Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and containment are essential to prevent exposure. Double-gloving provides an extra barrier against contamination. |
| Solution Preparation | • Chemical fume hood or other certified ventilated enclosure. • Laboratory coat or disposable gown. • Safety glasses with side shields or chemical splash goggles. • Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | • Laboratory coat or disposable gown. • Safety glasses. • Appropriate gloves for the solvent and compound. | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | • Laboratory coat. • Safety glasses. • Gloves. | Standard laboratory practice to protect against incidental contact. |
Personnel must be trained on the proper donning and doffing of all PPE to avoid self-contamination.
Operational and Experimental Protocols
A systematic approach to handling this compound is essential for safety. The following workflow outlines key stages from receipt to disposal.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of potent compounds like this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Review the Safety Data Sheet (SDS) and this guide before beginning work.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary equipment, including PPE, spill kit, and waste containers, before handling the compound.
-
-
Weighing the Compound:
-
Always weigh solid this compound within a certified containment device (e.g., ventilated balance enclosure or glove box) to prevent the generation of airborne dust.
-
Use anti-static weigh boats or an anti-static gun to minimize scattering of the powder.[1]
-
Use disposable spatulas and weigh boats and dispose of them as hazardous waste immediately after use.[1]
-
The "tare method" is recommended: place a lidded container on the balance, tare it, add the powder inside a fume hood, close the lid, and then re-weigh the container.[1]
-
-
Solution Preparation:
-
All solution preparations must be performed in a chemical fume hood.
-
Add the solvent to the solid compound slowly to prevent splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and hazard symbols.
-
-
Spill Management:
-
In case of a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.
-
For large spills, evacuate the area and contact the institutional safety office immediately.
-
Disposal Plan
Due to its high toxicity to aquatic life and its halogenated chemical structure, this compound and associated waste must be disposed of as hazardous waste. Under no circumstances should this compound or its solutions be poured down the drain. [2][3]
| Waste Stream | Disposal Procedure |
| Solid this compound & Contaminated Disposables | • Collect in a clearly labeled, sealed hazardous waste container. • Label should include "Hazardous Waste," "Toxic to Aquatic Life," and the chemical name. • Store in a designated, secure area away from drains. |
| Aqueous & Organic Solutions | • Collect all liquid waste containing this compound in a sealed, leak-proof container labeled for halogenated waste.[2] • Do not mix with non-halogenated waste streams.[2] • Ensure the container is clearly labeled with all chemical constituents and their approximate concentrations. |
| Contaminated PPE | • Carefully doff PPE to avoid self-contamination. • Place all disposable PPE (gloves, gown, sleeves) in a sealed bag or container labeled as hazardous waste. |
All waste must be collected and disposed of through a certified hazardous waste management service, typically via high-temperature incineration.[4] Always follow institutional and local regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
